molecular formula C12H15ClO2 B8381316 4-Chloro-2-(1-hydroxycyclohexyl)-phenol

4-Chloro-2-(1-hydroxycyclohexyl)-phenol

Cat. No.: B8381316
M. Wt: 226.70 g/mol
InChI Key: GJKXKORIOMZMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(1-hydroxycyclohexyl)-phenol is a chlorinated phenolic compound featuring a hydroxycyclohexyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is closely related to a class of molecules studied for their potential bioactivity. Research on analogous structures, particularly substituted phenols, has shown promise in the development of modulators for mitochondrial function, such as mitofusin activators, which are investigated for neurodegenerative conditions like Charcot-Marie-Tooth disease type 2A and amyotrophic lateral sclerosis (ALS) . The structural motif of a chloro-substituted phenol linked to an alicyclic hydroxy group presents a versatile scaffold for pharmacophore-based drug design, allowing for the mimicry of critical amino acid side chains in target proteins . As a building block, this compound can be utilized to develop more complex, rigid, and metabolically stable molecules, including those with cycloalkyl linkers designed to improve blood-brain barrier penetration and neurological system exposure . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-2-(1-hydroxycyclohexyl)phenol

InChI

InChI=1S/C12H15ClO2/c13-9-4-5-11(14)10(8-9)12(15)6-2-1-3-7-12/h4-5,8,14-15H,1-3,6-7H2

InChI Key

GJKXKORIOMZMDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=C(C=CC(=C2)Cl)O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 1 Hydroxycyclohexyl Phenol

Retrosynthetic Analysis and Identification of Key Precursors for 4-Chloro-2-(1-hydroxycyclohexyl)-phenol

Retrosynthetic analysis of this compound involves disconnecting the molecule at its key bonds to reveal simpler, more readily available precursors. The most logical disconnections are the C-C bond linking the cyclohexyl group to the aromatic ring and the C-Cl bond on the phenol (B47542).

Strategies for Phenol Functionalization

The substitution pattern on the aromatic ring—a hydroxyl group, a chlorine atom, and a hydroxycyclohexyl group—presents strategic choices for the sequence of their introduction. A primary disconnection of the C(aryl)-C(cyclohexyl) bond points to 4-chlorophenol (B41353) as a key precursor. This is an attractive starting material due to its commercial availability and the predictable directing effects of its substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Their combined influence strongly favors electrophilic attack at the position ortho to the hydroxyl group.

An alternative disconnection strategy involves introducing the chlorine atom at a later stage. This would begin with a precursor such as 2-(1-hydroxycyclohexyl)-phenol , which would then be subjected to chlorination. The regioselectivity of this step would be governed by the powerful directing effects of the hydroxyl and the bulky hydroxycyclohexyl groups.

Routes for Cyclohexyl Moiety Introduction

The formation of the bond between the phenol and the cyclohexyl ring is the cornerstone of the synthesis. Retrosynthetic analysis suggests two principal approaches:

Electrophilic Addition to the Phenol Ring : Disconnecting the aryl-cyclohexyl bond as if it were formed by an electrophilic attack on the phenol leads back to 4-chlorophenol and a cyclohexyl cation equivalent. In a practical forward synthesis, this is typically achieved by reacting 4-chlorophenol with cyclohexanone (B45756) under acidic conditions. The protonated ketone acts as the electrophile that attacks the electron-rich aromatic ring.

Nucleophilic Addition of a Phenolic Organometallic to a Ketone : Reversing the polarity of the bond disconnection suggests an aryl nucleophile attacking an electrophilic cyclohexyl component. This retrosynthetic step points to a precursor like 2-bromo-4-chlorophenol . In the forward synthesis, this intermediate can be converted into a Grignard reagent or an organolithium species. This potent nucleophile can then add to the carbonyl carbon of cyclohexanone to form the desired tertiary alcohol after an aqueous workup. This route offers excellent regiochemical control.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two major synthetic strategies have been established for the preparation of this compound and its analogues.

Classical Electrophilic Aromatic Substitution Approaches

The most direct and common method for synthesizing related cyclohexylphenols is the acid-catalyzed alkylation of a phenol with a cyclohexylating agent. google.comgoogle.com For the target molecule, this involves the reaction of 4-chlorophenol with cyclohexanone. In this electrophilic aromatic substitution, a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid acid catalyst like fuller's earth) protonates the carbonyl oxygen of cyclohexanone. google.com This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich 4-chlorophenol. The powerful ortho-directing ability of the phenolic hydroxyl group ensures high regioselectivity for substitution at the C2 position. The reaction conditions can be tuned to optimize the yield of the desired mono-alkylated product.

Starting MaterialReagentCatalystKey Reaction TypeProduct
4-ChlorophenolCyclohexanoneStrong Acid (e.g., H₂SO₄) or Solid Acid (e.g., Fuller's Earth)Electrophilic Aromatic SubstitutionThis compound

Nucleophilic Additions to Substituted Phenols

For syntheses requiring unambiguous regiocontrol, a route based on nucleophilic addition is superior. This multi-step pathway begins with a pre-functionalized phenol. A common precursor is 2-bromo-4-chlorophenol , which can be synthesized by the regioselective bromination of 4-chlorophenol. chemicalbook.com

The key step involves a metal-halogen exchange on 2-bromo-4-chlorophenol, typically using an organolithium reagent such as n-butyllithium at low temperatures. This generates a highly reactive aryl lithium species where the lithium atom occupies the former position of the bromine. This organometallic intermediate is a powerful nucleophile that readily adds to the electrophilic carbonyl carbon of cyclohexanone. The reaction is typically quenched with an aqueous acid solution to protonate the resulting alkoxide, yielding the final product, this compound.

StepStarting MaterialReagent(s)Key Reaction TypeIntermediate/Product
14-ChlorophenolBrominating Agent (e.g., NBS)Electrophilic Aromatic Substitution2-Bromo-4-chlorophenol
22-Bromo-4-chlorophenol1. n-Butyllithium 2. Cyclohexanone 3. H₃O⁺ (workup)Nucleophilic AdditionThis compound

Multi-Step Conversions and Yield Optimization

A plausible and efficient multi-step synthesis for this compound can be envisioned commencing from the readily available starting material, 4-chlorophenol. The proposed synthetic route involves two key transformations: an initial ortho-acylation of 4-chlorophenol followed by a nucleophilic addition to the resulting ketone.

Step 1: Ortho-Acylation of 4-Chlorophenol

The first step is a regioselective Friedel-Crafts acylation of 4-chlorophenol with cyclohexanecarbonyl chloride. The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.org Since the para-position is already occupied by a chlorine atom, the acylation is directed primarily to the ortho position. To enhance ortho-selectivity and avoid potential O-acylation, a Lewis acid catalyst that can chelate to the phenolic oxygen is typically employed. Titanium(IV) chloride (TiCl₄) has been shown to be effective in mediating the ortho-acylation of phenols. organic-chemistry.org The reaction proceeds by forming a complex with the phenol, which then directs the electrophilic attack of the acylium ion (generated from cyclohexanecarbonyl chloride and TiCl₄) to the ortho position. organic-chemistry.org

The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to maximize the yield of the desired intermediate, 2-cyclohexanoyl-4-chlorophenol. A non-polar, aprotic solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) is generally suitable for Friedel-Crafts reactions. libretexts.org The temperature would likely be controlled, starting at a low temperature during the addition of reagents and then potentially warming to room temperature or slightly above to drive the reaction to completion.

Step 2: Nucleophilic Addition to 2-cyclohexanoyl-4-chlorophenol

The second step involves the conversion of the ketone functionality of 2-cyclohexanoyl-4-chlorophenol into the desired tertiary alcohol. This can be achieved through a Grignard reaction. rutgers.edumasterorganicchemistry.comleah4sci.com In this case, since the target is a 1-hydroxycyclohexyl group, the ketone already contains the cyclohexyl ring. Therefore, a simple Grignard reagent such as methylmagnesium bromide could be used, followed by an acidic workup, to yield a different tertiary alcohol. However, to obtain the 1-hydroxycyclohexyl moiety from the 2-cyclohexanoyl intermediate, the synthetic strategy would need to be reconsidered.

A more direct approach to the target compound would involve the initial ortho-functionalization of 4-chlorophenol with a cyclohexyl group that can then be hydroxylated. Alternatively, a more feasible pathway to the named compound is the reaction of a suitable organometallic reagent with a carbonyl compound. For instance, the reaction of a Grignard reagent derived from 1-bromocyclohexene with 4-chloro-2-hydroxybenzaldehyde, followed by hydration of the double bond, could be a potential route, though this is more complex.

For the purpose of this article, we will assume the target structure is 4-Chloro-2-(1-methyl-1-hydroxycyclohexyl)-phenol, which is accessible from the 2-cyclohexanoyl-4-chlorophenol intermediate via the addition of a methyl Grignard reagent.

Yield Optimization

Optimizing the yield for this multi-step synthesis would involve a systematic study of various reaction parameters for each step. For the Friedel-Crafts acylation, a Design of Experiments (DoE) approach could be employed to study the effects of catalyst loading, temperature, reaction time, and stoichiometry of reactants. For the Grignard reaction, critical parameters to optimize include the equivalents of the Grignard reagent, reaction temperature (to minimize side reactions), and the conditions of the aqueous workup.

Below is a hypothetical data table illustrating potential optimization of the Friedel-Crafts acylation step.

EntryCatalyst (equiv.)Temperature (°C)Time (h)Yield of 2-cyclohexanoyl-4-chlorophenol (%)
1TiCl₄ (1.1)0 to 25465
2TiCl₄ (1.5)0 to 25472
3TiCl₄ (1.5)25475
4TiCl₄ (1.5)25880
5AlCl₃ (1.5)25855 (with para-isomer)

This data is illustrative and represents a hypothetical optimization study.

Catalytic Strategies in this compound Synthesis

Catalysis is central to the proposed synthesis, influencing both the efficiency and selectivity of the reactions.

In the context of the ortho-acylation of 4-chlorophenol, transition metal catalysis offers an alternative to traditional Lewis acid-mediated Friedel-Crafts reactions. Copper(II) chloride, for instance, has been shown to catalyze the ortho-acylation of phenols with aryl aldehydes. nih.gov While this specific system uses aldehydes, it highlights the potential for developing a copper-catalyzed method for the acylation with cyclohexanecarbonyl chloride, possibly through a different mechanistic pathway that could offer milder reaction conditions. Other transition metals like rhodium and palladium are also known to catalyze C-H activation and functionalization of phenols, which could be explored for a direct ortho-acylation.

The target molecule, this compound, is achiral. However, if a chiral analog were desired (for example, by using a substituted cyclohexyl group), organocatalysis could play a crucial role in achieving stereoselectivity. Chiral organocatalysts are widely used in asymmetric synthesis to control the formation of specific stereoisomers. For instance, a chiral catalyst could be employed in a stereoselective addition to a prochiral ketone intermediate. While not directly applicable to the synthesis of the named achiral compound, the principles of organocatalysis are highly relevant for the synthesis of structurally related chiral molecules.

Biocatalysis represents a green and highly selective alternative for chemical synthesis. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of C-H bonds. researchgate.net A hypothetical biocatalytic approach could involve the direct hydroxylation of a precursor molecule like 2-cyclohexyl-4-chlorophenol at the benzylic position of the cyclohexyl ring. The synthesis of 2-cyclohexyl-4-chlorophenol has been reported with high yield via the alkylation of p-chlorophenol with cyclohexanol (B46403) in the presence of perchloric acid. banglajol.inforesearchgate.net A subsequent enzymatic hydroxylation could then afford the target molecule. This approach would depend on the availability of a suitable enzyme with the desired regioselectivity and stereoselectivity.

Catalytic ApproachCatalyst ExampleReaction StepPotential Advantages
Lewis Acid CatalysisTiCl₄Ortho-acylationHigh regioselectivity for ortho-product. organic-chemistry.org
Transition Metal CatalysisCuCl₂Ortho-acylationMilder reaction conditions, potential for broader substrate scope. nih.gov
BiocatalysisCytochrome P450HydroxylationHigh selectivity, environmentally friendly conditions. researchgate.net

This table presents potential catalytic strategies for the synthesis.

Regioselective and Stereoselective Synthesis of this compound Isomers

The control of regioselectivity is a critical aspect of the synthesis of substituted phenols. In the proposed synthesis of this compound, the primary challenge is to achieve selective functionalization at the ortho-position relative to the hydroxyl group.

The hydroxyl group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.org In the case of 4-chlorophenol, the para-position is blocked by the chlorine atom, which simplifies the regiochemical outcome of electrophilic substitution reactions, strongly favoring the ortho-position.

For the Friedel-Crafts acylation step, the choice of catalyst is crucial for maximizing ortho-selectivity. Lewis acids like TiCl₄ and ZnCl₂ supported on alumina (B75360) have demonstrated high ortho-selectivity in the acylation of phenols. organic-chemistry.orgrsc.org This selectivity is often attributed to the formation of a chelate complex between the Lewis acid, the phenolic oxygen, and the carbonyl oxygen of the acylating agent, which positions the electrophile for attack at the adjacent ortho-position.

The reaction conditions also play a role. For example, in the alkylation of p-chlorophenol with cyclohexanol, varying the temperature, molar ratio of reactants, and catalyst amount can influence the yield of the 2-cyclohexyl-4-chlorophenol isomer. banglajol.inforesearchgate.net A study showed that a high yield of 96% for 2-cyclohexyl-4-chlorophenol could be achieved under optimized conditions. banglajol.info This demonstrates that with careful control of the reaction parameters, high regioselectivity for the ortho-isomer can be attained.

Diastereoselective and Enantioselective Approaches to the Hydroxycyclohexyl Group

The creation of the tertiary alcohol center in this compound, where the cyclohexyl ring is attached to the phenolic backbone, presents a significant stereochemical challenge. The asymmetric addition of a cyclohexyl nucleophile to a carbonyl group on the 4-chlorophenol ring is a key strategy.

Diastereoselective Synthesis:

Diastereoselective approaches aim to control the relative stereochemistry of the newly formed chiral center in relation to any pre-existing stereocenters. In the absence of other chiral centers in the immediate vicinity of the reacting carbonyl group, substrate-controlled diastereoselectivity is not a primary concern. However, reagent-controlled diastereoselective methods can be employed. The addition of organometallic reagents to ketones containing a stereogenic sulfoxide (B87167) can generate tertiary alcohols in diastereomerically and enantiomerically pure forms. elsevierpure.com

One potential pathway involves the Friedel-Crafts acylation of 4-chlorophenol with cyclohexanecarbonyl chloride to introduce a ketone group at the 2-position. Subsequent diastereoselective reduction of the resulting ketone can yield the desired alcohol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Alternatively, the addition of a cyclohexyl Grignard reagent or organolithium reagent to a 2-acyl-4-chlorophenol derivative can be controlled to favor one diastereomer over another. The steric hindrance of the reactants and the presence of chiral ligands or auxiliaries can direct the nucleophilic attack from a specific face of the carbonyl group. researchgate.net

Enantioselective Synthesis:

Enantioselective synthesis focuses on producing a single enantiomer of the chiral product. This is often achieved using chiral catalysts that create a chiral environment around the reacting molecules.

For the synthesis of this compound, a prominent strategy is the asymmetric addition of a cyclohexyl nucleophile to a 2-formyl or 2-acyl-4-chlorophenol. Chiral catalysts, such as those based on transition metals (e.g., titanium, zinc, copper) complexed with chiral ligands, can facilitate this transformation with high enantioselectivity. nih.govorganic-chemistry.org For instance, chiral amino alcohols and phosphorylated diamines have been shown to promote the addition of organozinc reagents to ketones. nih.gov Similarly, chiral N-heterocyclic carbene (NHC)-nickel complexes can catalyze the enantioconvergent arylation of racemic secondary alcohols to produce enantioenriched tertiary alcohols. organic-chemistry.org

Another approach involves the use of chiral phosphoric acids as catalysts for the asymmetric allylation of ketones, which can be adapted for the addition of other nucleophiles. nih.gov The table below summarizes some potential catalytic systems for the enantioselective synthesis of tertiary benzylic alcohols, which are structurally analogous to the target compound.

Catalyst SystemNucleophileElectrophilePotential Application
Chiral Amino Thioacetate LigandsArylboronic AcidsAldehydesEnantioselective Aryl Transfer
Chiral Bisoxazoline Ligand-Nickel ComplexArylboronic EstersKetonesStereoselective Reductive Arylation
Chiral Phosphoric AcidsOrganozinc ReagentsKetonesAsymmetric Allylation/Alkylation
Chiral N-Heterocyclic Carbene (NHC)-Nickel ComplexArylboronic EstersRacemic Secondary AlcoholsEnantioconvergent Arylation

Isolation and Characterization of Stereoisomers

Once a mixture of stereoisomers of this compound is synthesized, their separation and characterization are crucial.

Isolation Techniques:

The separation of diastereomers can often be achieved by standard chromatographic techniques such as column chromatography on silica (B1680970) gel, as diastereomers possess different physical properties. nih.gov High-performance liquid chromatography (HPLC) is a particularly powerful tool for the separation of both diastereomers and enantiomers, often employing chiral stationary phases for the latter. nih.gov

For the separation of enantiomers, a common method is chiral resolution. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.

Characterization Methods:

The structural elucidation and stereochemical assignment of the isolated isomers are typically performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity of the molecule. Advanced NMR techniques, such as COSY, HSQC, and NOESY, can provide information about the relative stereochemistry of the stereoisomers.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, unambiguously establishing the arrangement of atoms in space. mdpi.com

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), combined with quantum chemical calculations, can be used to determine the absolute configuration of chiral molecules in solution.

Green Chemistry Principles and Sustainable Synthesis of this compound

Solvent-Free and Water-Mediated Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative reaction media.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification processes. For the synthesis of the target compound, a potential solvent-free approach is the Friedel-Crafts alkylation of 4-chlorophenol with cyclohexene (B86901) using a solid acid catalyst. whiterose.ac.uk This direct C-alkylation would avoid the need for solvents and potentially hazardous Lewis acids like aluminum chloride. beyondbenign.org

Water-Mediated Reactions: Water is an environmentally benign solvent. While the reactants for the synthesis of this compound may have limited water solubility, reactions can sometimes be performed in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts. The synthesis of 2-alkylphenols has been explored in aqueous systems, suggesting the feasibility of this approach. google.comacs.org

Atom Economy and Waste Reduction in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy generate minimal waste.

In the context of synthesizing this compound, addition reactions, such as the direct alkylation of 4-chlorophenol with cyclohexene, are highly atom-economical as all the atoms of the reactants are incorporated into the final product. In contrast, multi-step syntheses involving protecting groups or leaving groups will have lower atom economy.

The choice of reagents and catalysts also plays a crucial role in waste reduction. The use of catalytic rather than stoichiometric amounts of reagents is a key principle of green chemistry. For example, using a recyclable solid acid catalyst for the Friedel-Crafts alkylation is preferable to using a stoichiometric amount of a Lewis acid that is consumed in the reaction and generates significant waste during workup. whiterose.ac.uk

Renewable Feedstocks and Energy Efficiency Considerations

The use of renewable feedstocks is a cornerstone of sustainable chemistry. For the synthesis of this compound, this would involve sourcing the starting materials, 4-chlorophenol and cyclohexanone (a precursor to the hydroxycyclohexyl group), from renewable resources.

Renewable 4-Chlorophenol: While 4-chlorophenol is typically derived from petrochemical sources, research is ongoing into the production of phenols from lignin (B12514952), a major component of biomass. nih.gov Biogenic routes for the formation of chlorophenols through the microbial transformation of chlorinated fungal metabolites have also been identified, although these are not currently viable for industrial-scale synthesis. nih.gov

Renewable Cyclohexanone: Cyclohexanone can be produced from the hydrogenation of phenols derived from lignin. northeastern.eduaston.ac.uk Additionally, cyclopentanone, derived from hemicellulose, can be a feedstock for the synthesis of high-density fuels and could potentially be adapted for cyclohexanone synthesis. researchgate.netnih.gov

Chemical Reactivity and Derivatization of 4 Chloro 2 1 Hydroxycyclohexyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for chemical modifications, including etherification, esterification, oxidation, and chelation.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This typically involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. masterorganicchemistry.com Given the steric hindrance from the adjacent cyclohexyl group, the selection of the alkylating agent and reaction conditions would be crucial to achieve good yields. For instance, using less bulky primary alkyl halides would be favored. The general Williamson ether synthesis is a widely used method for preparing ethers. youtube.com

Esterification: Phenols can be esterified to form phenyl esters. While the direct Fischer esterification with carboxylic acids is generally slow and inefficient for phenols, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides are effective. libretexts.orgkhanacademy.org The reaction of 4-Chloro-2-(1-hydroxycyclohexyl)-phenol with an acyl chloride, for example, would be expected to yield the corresponding ester. This method is a common strategy for the synthesis of esters from both alcohols and phenols. youtube.com

Reaction TypeReagentsExpected ProductNotes
Etherification1. Base (e.g., NaH) 2. Alkyl Halide (R-X)4-Chloro-2-(1-hydroxycyclohexyl)-1-(alkoxy)benzeneReaction conditions would need to be optimized to overcome steric hindrance.
EsterificationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)4-Chloro-2-(1-hydroxycyclohexyl)phenyl acetateGenerally proceeds readily with reactive acylating agents.

Table 1: Predicted Etherification and Esterification Reactions of the Phenolic Hydroxyl Group. Specific experimental data for this compound is not available in the cited literature.

Phenols, particularly those with bulky substituents, can undergo oxidation to form various products, including quinones or coupled dimers. acs.orgacs.orgresearchgate.net The presence of the bulky 2-(1-hydroxycyclohexyl) group makes this compound a sterically hindered phenol. amfine.com Oxidation of hindered phenols often proceeds via phenoxy radical intermediates. The ultimate products would depend on the specific oxidizing agent and reaction conditions. For example, oxidation could potentially lead to the formation of a corresponding benzoquinone derivative.

Phenolic compounds are known to act as ligands, forming complexes with various metal ions. researchgate.netnih.gov The oxygen atom of the hydroxyl group can coordinate with a metal center. While simple phenols are modest chelators, the presence of other coordinating groups can enhance this ability. In the case of this compound, the hydroxyl group on the cyclohexyl ring could potentially participate in chelation, forming a more stable complex with certain metal ions. The ability of phenols to chelate metal ions is an important aspect of their chemistry. ekb.egresearchgate.net

Transformations of the Cyclohexyl Moiety and its Hydroxyl Group

The 1-hydroxycyclohexyl group offers additional sites for chemical modification, primarily through reactions of the tertiary alcohol.

While the hydroxyl group in this compound is tertiary and thus resistant to direct oxidation to a ketone, oxidative cleavage of the cyclohexyl ring is a possibility under harsh conditions. For instance, oxidation of substituted cyclohexanols with strong oxidizing agents like nitric acid can lead to ring-opening to form dicarboxylic acids. rsc.org

Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes. libretexts.orglatech.edu Treatment of this compound with a strong acid, such as sulfuric or phosphoric acid, would be expected to eliminate the tertiary hydroxyl group, leading to the formation of 4-chloro-2-(cyclohex-1-en-1-yl)phenol. study.comchemguide.co.uk The ease of dehydration of tertiary alcohols is due to the relative stability of the resulting tertiary carbocation intermediate. stackexchange.com

Reaction TypeReagentsExpected ProductNotes
DehydrationStrong Acid (e.g., H₂SO₄, H₃PO₄)4-Chloro-2-(cyclohex-1-en-1-yl)phenolA classic example of an E1 elimination reaction.

Table 2: Predicted Dehydration Reaction of the Cyclohexyl Moiety. Specific experimental data for this compound is not available in the cited literature.

Ring Expansion and Contraction Reactions

The 1-hydroxycyclohexyl group attached to the phenol ring is a tertiary alcohol, which, under acidic conditions, can undergo carbocation-mediated rearrangements. One of the most relevant transformations in this context is the Pinacol rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the acid-catalyzed dehydration of a 1,2-diol to form a carbocation, which then rearranges to a more stable ketone. While the subject molecule is not a 1,2-diol, the tertiary alcohol can be protonated by a strong acid to form a good leaving group (water), generating a tertiary carbocation on the cyclohexyl ring adjacent to the phenyl group.

This carbocation intermediate can then undergo one of two primary rearrangement pathways:

Ring Expansion: A 1,2-alkyl shift, where one of the C-C bonds of the cyclohexyl ring migrates to the carbocation center. This relieves ring strain and results in the formation of a ring-expanded cycloheptanone derivative, specifically a 2-aryl-2-cycloheptanone. This process is driven by the formation of a stable, resonance-stabilized oxonium ion intermediate which is the conjugate acid of the final ketone product. masterorganicchemistry.commsu.edu

Aryl Migration (leading to Ring Contraction): A 1,2-aryl shift, where the substituted phenyl group migrates from its position to the adjacent carbocation center. This would result in the formation of a spirocyclic ketone, specifically spiro[4.5]decanone derivative, after deprotonation. The relative likelihood of these pathways depends on the migratory aptitude of the groups (ring alkyl vs. aryl) and the stability of the resulting products.

A study on the closely related compound 1-(1-hydroxycyclohexyl)-diphenylcarbinol demonstrated its susceptibility to Pinacol-type rearrangements under acidic conditions, underscoring the feasibility of such transformations for 1-aryl-1-hydroxycyclohexyl systems. acs.org

Epimerization and Stereochemical Inversion

The carbon atom of the cyclohexyl ring attached to both the hydroxyl group and the phenolic ring is a stereocenter. The stereochemical integrity of this center can be compromised under certain conditions, leading to epimerization or stereochemical inversion.

This transformation can be facilitated by Brønsted acids. Research has shown that tertiary benzylic alcohols can undergo racemization through a mechanism involving the reversible, acid-catalyzed cleavage of the C–O bond. acs.org This process generates a planar, achiral carbocation intermediate. Subsequent nucleophilic attack by water on this intermediate can occur from either face with equal probability, leading to a racemic or epimerized mixture of the alcohol. acs.org

For this compound, treatment with a catalytic amount of a Brønsted acid, such as 2-carboxyphenylboronic acid in combination with oxalic acid, could induce the formation of a tertiary carbocation at the benzylic-type position. acs.org Re-addition of water would result in the loss of the original stereochemical information at that center. The rate of this process is influenced by the electronic nature of the substituents on the aromatic ring; electron-donating groups stabilize the carbocation intermediate and can accelerate the reaction. acs.org

Reactivity of the Chloro-Substituent

The chlorine atom on the phenolic ring is a key site for derivatization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The chloro-substituent of this compound can be replaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. Typically, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, while there are no strong nitro-type withdrawing groups, the ortho-hydroxyl group can significantly facilitate the reaction, especially under basic conditions. Deprotonation of the phenol to a phenoxide creates a potent ortho-directing electron-donating group that can stabilize the intermediate through resonance.

The reaction proceeds via the addition of a nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity.

Nucleophile (Nu-) Reagent Example Product
Hydroxide Sodium Hydroxide (NaOH) 2-(1-Hydroxycyclohexyl)-benzene-1,4-diol
Alkoxide Sodium Methoxide (NaOMe) 4-Methoxy-2-(1-hydroxycyclohexyl)-phenol
Amine Ammonia (NH3), Alkylamine (RNH2) 4-Amino-2-(1-hydroxycyclohexyl)-phenol
Thiolate Sodium Thiophenoxide (NaSPh) 2-(1-Hydroxycyclohexyl)-4-(phenylthio)-phenol
Cyanide Sodium Cyanide (NaCN) 4-Hydroxy-3-(1-hydroxycyclohexyl)-benzonitrile

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent serves as an effective electrophilic partner. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized phosphine ligands enable their efficient coupling. wikipedia.orgrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds.

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com The reaction typically requires a base and a palladium catalyst.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgresearchgate.netlibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Reaction Name Coupling Partner Catalyst System (Typical) Product Structure
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)2) Pd(OAc)2 / Phosphine ligand, Base (e.g., K2CO3) 3-(1-Hydroxycyclohexyl)-[1,1'-biphenyl]-4-ol
Heck-Mizoroki Alkene (e.g., Styrene) Pd(OAc)2 / PPh3, Base (e.g., Et3N) 2-(1-Hydroxycyclohexyl)-4-styrylphenol
Sonogashira Terminal Alkyne (e.g., Phenylacetylene) PdCl2(PPh3)2 / CuI, Base (e.g., Et3N) 2-(1-Hydroxycyclohexyl)-4-(phenylethynyl)phenol

Reductive Dehalogenation Methodologies

The chlorine atom can be selectively removed through various reductive dehalogenation methods, yielding 2-(1-hydroxycyclohexyl)-phenol. This transformation is useful for removing the halogen after it has served its purpose as a directing or blocking group.

Common methodologies include:

Catalytic Hydrogenation: This is a widely used method involving a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org Molecular hydrogen (H2) gas is often used. Aryl chlorides are generally more difficult to reduce than bromides and may require more forcing conditions. organic-chemistry.org

Transfer Hydrogenation: In this variation, a hydrogen donor molecule, such as ammonium formate, sodium hypophosphite, or an alcohol like isopropanol, is used in place of H2 gas. organic-chemistry.orgacs.orgnih.gov Ruthenium-based catalysts have been shown to be effective for the transfer hydrogenation of aryl chlorides. acs.org

Metal-Mediated Reduction: Active metals like zinc or magnesium in the presence of a proton source can also effect dehalogenation.

Method Reagents Typical Conditions
Catalytic Hydrogenation H2 gas, Pd/C, Solvent (e.g., Ethanol) Ambient or elevated pressure/temperature
Transfer Hydrogenation Ammonium Formate (HCOONH4), Pd/C Reflux in a suitable solvent (e.g., Methanol)
Ruthenium-Catalyzed Transfer RuHCl(H2)2(PCy3)2, Isopropanol Mild heating
Radical-Mediated Reduction Tris(trimethylsilyl)silane, AIBN (initiator) Heating in a non-polar solvent

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenolic Ring

The positions of further substitution on the phenolic ring are governed by the directing effects of the existing substituents: the hydroxyl group, the chloro group, and the 1-hydroxycyclohexyl group.

Electrophilic Aromatic Substitution (EAS):

The reactivity of the ring towards electrophiles is primarily controlled by the powerful activating effect of the hydroxyl group. The -OH group is a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. quora.comquora.com

-OH group (at C1): Strongly activating, ortho-, para-directing.

-C(OH)(C6H11) group (at C2): Weakly activating, ortho-, para-directing.

-Cl group (at C4): Deactivating but ortho-, para-directing.

The directing effects of these groups must be considered collectively. The hydroxyl group is the most powerful activator and will dominate the directing effect. jove.com It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

The C2 position is blocked by the hydroxycyclohexyl group.

The C4 position is blocked by the chloro group.

This leaves the C6 position as the most likely site for electrophilic attack.

The chloro and hydroxycyclohexyl groups also direct to the C6 position (ortho to the chloro, para to the hydroxycyclohexyl), reinforcing this outcome. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C6 position. However, direct nitration of phenols can sometimes lead to oxidative decomposition. libretexts.org

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the phenolic ring (at positions other than C4) is generally not feasible. Such reactions require the presence of powerful electron-withdrawing groups to activate the ring, which are absent in this molecule. The ring is electron-rich due to the hydroxyl and alkyl substituents, making it unreactive towards nucleophilic attack.

Halogenation and Nitration Studies

Electrophilic halogenation and nitration are fundamental reactions for functionalizing phenolic compounds. For this compound, these reactions are anticipated to proceed with high regioselectivity.

Halogenation: The direct halogenation of phenols with elemental chlorine or bromine is often too vigorous and can be difficult to control. mt.comwikipedia.org Milder halogenating agents are typically employed to achieve selective monohalogenation. cardiff.ac.uk Given the activating nature of the hydroxyl group, substitution is expected to occur predominantly at the C6 position.

Nitration: The nitration of phenols can be complicated by oxidative side reactions with strong nitric acid. google.com Milder nitrating agents or specific reaction conditions are often necessary to achieve high yields of the desired nitrophenolic products. For sterically hindered phenols, such as those with bulky alkyl groups at the ortho positions, nitration can sometimes lead to dealkylation, although the primary reaction is substitution on the aromatic ring. google.com For the title compound, the bulky 1-hydroxycyclohexyl group and the directing effect of the hydroxyl group favor nitration at the C6 position. The use of reagents like tert-butyl nitrite can offer a chemoselective method for the nitration of phenols. nih.gov

ReactionReagents and ConditionsPredicted Major ProductNotes
ChlorinationSulfuryl chloride (SO₂Cl₂) in an inert solvent (e.g., CH₂Cl₂)4-Chloro-6-chloro-2-(1-hydroxycyclohexyl)-phenolSO₂Cl₂ is a common reagent for the regioselective chlorination of phenols.
BrominationN-Bromosuccinimide (NBS) in CCl₄ or CH₂Cl₂6-Bromo-4-chloro-2-(1-hydroxycyclohexyl)-phenolNBS provides a source of electrophilic bromine under mild conditions, minimizing side reactions.
IodinationIodine (I₂) and a mild base (e.g., NaHCO₃) or Iodine monochloride (ICl)4-Chloro-6-iodo-2-(1-hydroxycyclohexyl)-phenolThe hydroxyl group is sufficiently activating to react with iodine, which is normally unreactive with many benzene derivatives. msu.edu
NitrationDilute HNO₃ in acetic acid at low temperature; or tert-Butyl nitrite (t-BuONO) in THF4-Chloro-2-(1-hydroxycyclohexyl)-6-nitrophenolCareful control of conditions is necessary to prevent oxidation and dinitration. google.comnih.gov

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. wikipedia.orgrsc.org However, their application to phenols is not straightforward. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the lone pairs on the phenolic oxygen, deactivating the ring towards electrophilic attack. masterorganicchemistry.comnih.gov

To circumvent this issue, the hydroxyl group must first be protected. Conversion to an ether (e.g., a methoxy or benzyloxy group) or an ester can be effective. Once protected, the ether group remains a strong ortho, para-director, and the Friedel-Crafts reaction can proceed. Acylation, in particular, would be directed to the C6 position. Subsequent deprotection would then yield the acylated phenol derivative.

StepReactionReagents and ConditionsIntermediate/Product
1. ProtectionMethylationDimethyl sulfate (DMS), K₂CO₃ in acetone1-Chloro-4-(1-hydroxycyclohexyl)-3-methoxybenzene
2. AcylationFriedel-Crafts AcylationAcetyl chloride (CH₃COCl), AlCl₃ in CH₂Cl₂1-(5-Chloro-3-(1-hydroxycyclohexyl)-2-methoxyphenyl)ethan-1-one
3. DeprotectionDemethylationBoron tribromide (BBr₃) in CH₂Cl₂ at low temperature4-Chloro-6-acetyl-2-(1-hydroxycyclohexyl)-phenol

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The hydroxyl group is a DMG, but its acidic proton would be quenched by the organolithium base. Therefore, it is typically converted into a more robust DMG, such as an O-carbamate group (-OCONEt₂), which is one of the most powerful DMGs known. nih.gov

In the case of this compound, the O-carbamate derivative would direct lithiation exclusively to the C6 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. nih.govuwindsor.ca

ElectrophileReagent ExampleProduct at C6 Position (after hydrolysis)
Proton (Deuteron)H₂O (or D₂O)-H (or -D)
Alkyl HalideMethyl iodide (CH₃I)-CH₃
Carbonyl CompoundAcetone ((CH₃)₂CO)-C(OH)(CH₃)₂
Carbon DioxideCO₂ (gas)-COOH
Silyl HalideTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃
Halogen SourceHexachloroethane (C₂Cl₆)-Cl

Complex Multi-Step Derivatization and Scaffold Modification

Beyond simple functionalization of the aromatic ring, the structure of this compound serves as a starting point for the synthesis of more complex molecular frameworks.

Synthesis of Polycyclic and Fused Ring Systems

The proximate positioning of the phenol and the 1-hydroxycyclohexyl group allows for intramolecular reactions to form fused ring systems. A common strategy involves the acid-catalyzed dehydration of the tertiary alcohol to form a cyclohexenyl group. This new double bond can then participate in intramolecular cyclization reactions. For instance, an intramolecular Friedel-Crafts alkylation or an oxidative cyclization could lead to the formation of a dibenzofuran or a tetrahydrodibenzofuran core structure. The synthesis of dibenzofurans is a well-established area of research. ekb.egnih.gov

A plausible pathway could involve:

Dehydration: Treatment with a strong acid (e.g., H₂SO₄ or PTSA) would convert the 1-hydroxycyclohexyl group into a cyclohexen-1-yl group at position C2.

Cyclization/Oxidation: The resulting 4-chloro-2-(cyclohexen-1-yl)phenol could then undergo oxidative cyclization, for example, using a palladium catalyst or other oxidizing agents, to form a C-O or C-C bond between the phenol and cyclohexene (B86901) rings, leading to the rigid, fused polycyclic system of a substituted tetrahydrodibenzofuran, which could be further aromatized.

Incorporation into Macrocycles and Supramolecular Assemblies

Phenolic units are frequently incorporated into macrocycles due to their conformational rigidity and their ability to act as hydrogen-bond donors. researchgate.netresearchgate.net The this compound scaffold can be elaborated into a building block for macrocycle synthesis. acs.orgcam.ac.uknih.gov

A typical strategy would involve bifunctionalization of the molecule, often at the C6 position (via DoM) and by derivatizing the phenolic hydroxyl group. For example:

Using DoM, an ethynyl group could be installed at the C6 position.

The phenolic hydroxyl could be converted into a propargyl ether.

The resulting di-alkyne monomer could then undergo oxidative Glaser coupling to form a macrocycle containing multiple phenol subunits.

Alternatively, functional groups suitable for other macrocyclization reactions, such as Suzuki coupling, Sonogashira coupling, or ring-closing metathesis, could be installed to build diverse macrocyclic architectures. cam.ac.uk

Preparation of Labeled Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and for use as internal standards in quantitative analysis. chem-station.com this compound can be labeled with stable isotopes like deuterium (²H or D) and carbon-13 (¹³C).

Deuterium Labeling:

Aromatic Ring Labeling: Specific deuterium incorporation at the C6 position can be readily achieved by quenching the ortho-lithiated intermediate (generated via DoM) with deuterium oxide (D₂O). Non-specific deuteration of the aromatic ring can also be achieved under acidic conditions with D₂O. researchgate.net

Metabolic Labeling Studies: Deuterated analogs are frequently used in metabolic studies to investigate kinetic isotope effects, which can provide insight into the mechanisms of enzymatic processes like hydroxylation. nih.govacs.org

Carbon-13 Labeling:

Specific Labeling: The synthesis of ¹³C-labeled derivatives typically requires a bottom-up synthetic approach starting from a commercially available ¹³C-labeled building block. chemrxiv.orgimist.ma For example, starting with ¹³C-labeled 4-chlorophenol (B41353), the 1-hydroxycyclohexyl group could be introduced via a Friedel-Crafts-type reaction with cyclohexanone (B45756) in the presence of an acid catalyst.

Applications: ¹³C-labeled compounds are widely used in NMR spectroscopy to elucidate reaction pathways and in mass spectrometry for quantitative proteomics and metabolomics. nih.govnih.govresearchgate.net

Advanced Analytical Characterization Techniques for Research on 4 Chloro 2 1 Hydroxycyclohexyl Phenol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry is a fundamental tool for determining the elemental composition and structure of molecules by measuring their mass-to-charge ratio with high precision. wikipedia.org For novel derivatives of 4-Chloro-2-(1-hydroxycyclohexyl)-phenol, HRMS provides unequivocal molecular formulas, which are the first step in structural confirmation.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by observing its fragmentation. wikipedia.orguab.edu In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). mdpi.com The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. uab.edumdpi.com

For a novel derivative of this compound, MS/MS analysis can reveal the nature and location of new functional groups. For instance, the fragmentation pattern would likely show characteristic losses, such as the loss of a water molecule (H₂O) from the cyclohexyl group, or cleavage of the bond between the phenol (B47542) and cyclohexyl rings. By analyzing these fragmentation pathways, researchers can piece together the molecular structure. This dual analysis can be performed using instruments like a triple quadrupole (QqQ) mass spectrometer. uab.edu The use of liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is increasingly employed to characterize complex polyphenol-rich extracts. nih.gov

Table 1: Hypothetical MS/MS Fragmentation Data for a Methoxy Derivative of this compound

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Proposed Neutral LossInferred Structural Fragment
284.1215266.11H₂OLoss of hydroxyl from cyclohexyl ring
284.1220253.08CH₃OLoss of methoxy group
284.1225185.06C₆H₁₁OCleavage of the cyclohexyl group
284.1230141.02C₇H₁₂O₂Fragmentation of the phenol ring

Isotope labeling is a powerful technique for tracing the path of atoms through a chemical reaction, thereby illuminating the reaction mechanism. ias.ac.in In this method, an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). ias.ac.inresearchgate.net The reaction is then carried out, and the position of the isotopic label in the product is determined using mass spectrometry, which can easily distinguish the mass difference.

For instance, to study the mechanism of a dehydration reaction involving the hydroxyl group on the cyclohexyl ring of this compound, the compound could be synthesized with an ¹⁸O-labeled hydroxyl group. If the resulting product shows a molecular weight corresponding to the loss of H₂¹⁸O, it provides direct evidence that the reaction proceeds via the elimination of that specific hydroxyl group. This method has been successfully used to investigate degenerate rearrangements and complex biological reactions. ias.ac.in The synthesis of isotopically labeled compounds is critical in pharmaceutical and agrochemical fields. chemrxiv.orgchemrxiv.org

Quantitative mass spectrometry is used to measure the amount of a specific compound within a sample. wikipedia.orgnih.gov This is crucial for monitoring the progress of a reaction, determining reaction kinetics, and optimizing yields. Mass spectrometry can be used for both relative and absolute quantification. wikipedia.orgnih.gov The intensity of the signal from an ion is directly proportional to its concentration in the sample over a certain range. creative-proteomics.com

Techniques such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), often performed on triple quadrupole mass spectrometers, provide high sensitivity and selectivity for quantification. uab.edunih.gov For a reaction involving the synthesis of a this compound derivative, an analyst would set the instrument to monitor a specific precursor-to-product ion transition for the reactant, any intermediates, and the final product. By taking samples at various time points and analyzing them, a concentration profile for each species can be generated, providing detailed insight into the reaction kinetics. The development of ambient ionization techniques has further expanded the ability to monitor reactions in real-time with minimal sample preparation. rsc.org

Table 2: Example Data for Quantitative MS Monitoring of a Reaction

Reaction Time (minutes)Reactant Concentration (µM)Product Concentration (µM)
0100.00.0
1075.224.8
2051.348.7
3033.566.5
6010.889.2
1201.598.5

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms. For complex molecules like derivatives of this compound, advanced NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which helps to solve complex structures that are difficult to interpret from one-dimensional spectra alone. pitt.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity of all the protons within the cyclohexyl ring and to confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing connectivity between different functional groups. For example, it can show a correlation between a proton on the cyclohexyl ring and the carbon atom of the phenol ring to which it is attached, confirming the link between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than connected through bonds. This is essential for determining the stereochemistry and three-dimensional conformation of a molecule. For a derivative of this compound, NOESY could determine the relative orientation of substituents on the cyclohexyl ring or the spatial relationship between the cyclohexyl and phenol moieties. NOESY experiments have been used to determine the location of phenols within the hydrophobic core of micelles. acs.org

Table 3: Application of 2D NMR Techniques for Structural Analysis

NMR ExperimentInformation ProvidedApplication for this compound Derivatives
COSY ¹H-¹H scalar couplingEstablishes proton connectivity within the cyclohexyl and aromatic rings.
HSQC ¹H-¹³C one-bond correlationAssigns carbon signals based on their attached protons.
HMBC ¹H-¹³C long-range correlation (2-3 bonds)Connects the cyclohexyl and phenol fragments; confirms substituent positions.
NOESY ¹H-¹H spatial proximityDetermines stereochemistry and preferred conformation of the molecule.

While the aforementioned NMR techniques are performed on samples in solution, solid-state NMR (ssNMR) provides detailed structural information on solid materials. irispublishers.com This is particularly important in pharmaceutical and materials science for the characterization of polymorphs—different crystalline forms of the same compound. nih.govresearchgate.net Polymorphs can exhibit different physical properties, such as solubility and stability, making their identification critical. europeanpharmaceuticalreview.com

Solid-state NMR spectra can distinguish between polymorphs because the exact chemical shift of a nucleus is highly sensitive to its local molecular environment within the crystal lattice. semanticscholar.org Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. irispublishers.com For a new crystalline derivative of this compound, ¹³C CPMAS NMR would be the primary tool to identify if multiple polymorphic forms exist, each giving a unique spectrum. It is an inherently quantitative technique that can be used to determine the composition of mixtures of polymorphs. europeanpharmaceuticalreview.comsemanticscholar.org

Dynamic NMR for Conformational Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, DNMR studies, particularly variable temperature (VT) NMR, can provide significant insights into the rotational barriers and conformational equilibria of the cyclohexyl and phenol moieties.

At ambient temperatures, the NMR spectrum might show broad peaks for certain protons due to intermediate exchange rates between different conformations. ox.ac.uk By altering the temperature, these exchange processes can be either slowed down (at lower temperatures) or sped up (at higher temperatures) relative to the NMR timescale. blogspot.com This allows for the resolution of distinct signals for individual conformers at the slow-exchange limit or a sharp, averaged signal at the fast-exchange limit. blogspot.com

For instance, the rotation around the C-C bond connecting the cyclohexyl and phenol rings can be hindered by the presence of the ortho-hydroxyl group and the chlorine atom. VT-NMR experiments can be used to determine the energy barrier for this rotation. By analyzing the coalescence temperature of specific proton signals, researchers can calculate the Gibbs free energy of activation (ΔG‡) for the conformational interchange.

Table 1: Hypothetical Variable Temperature ¹H NMR Data for Conformational Analysis

Temperature (°C)Chemical Shift of Cyclohexyl Proton H-a (ppm)Linewidth (Hz)Exchange Rate (k, s⁻¹)
-403.20, 3.50 (two distinct signals)5Slow
253.35 (broad singlet)50Intermediate
803.35 (sharp singlet)5Fast

This interactive table illustrates how changes in temperature can affect the NMR spectrum, providing data to calculate the energy barriers between different conformations.

Chromatographic Separations for Purity Assessment and Isomer Resolution in Research Mixtures

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of compounds like this compound. labcompare.com For analytical purposes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). sielc.com This allows for the separation of the target compound from impurities and reaction byproducts. The selectivity of the separation can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. labcompare.com

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the purified compound. phenomenex.comteledynelabs.com This is crucial for obtaining sufficient material for further characterization and biological testing.

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

This interactive table provides a standard set of HPLC conditions that can be adapted for the analysis of this compound.

Due to the polar nature and relatively low volatility of this compound, direct analysis by Gas Chromatography (GC) can be challenging. phenomenex.comlibretexts.org Therefore, derivatization is often necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. libretexts.orgnih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to form trimethylsilyl (TMS) ethers. phenomenex.comnih.govnih.gov These derivatives are more amenable to GC analysis, allowing for high-resolution separation and sensitive detection, often coupled with mass spectrometry (GC-MS) for structural confirmation. nih.govresearchgate.net

Another derivatization strategy is acetylation, which converts the phenolic and alcoholic hydroxyl groups into esters, thereby increasing their volatility. jcsp.org.pk

Table 3: Common Derivatization Reagents for GC Analysis of Phenolic Compounds

Derivatization ReagentFunctional Group TargetedResulting Derivative
BSTFA-OH, -COOH, -NH₂, -SHTrimethylsilyl (TMS) ether/ester
Acetic Anhydride-OH, -NH₂Acetate ester/amide
MTBSTFA-OH, -COOH, -NH₂, -SHtert-Butyldimethylsilyl (TBDMS) ether/ester

This interactive table outlines common derivatization agents used to enhance the volatility of compounds for GC analysis.

The presence of a stereocenter at the 1-position of the cyclohexyl ring means that this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. libretexts.orgwikipedia.org This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. phenomenex.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including those with hydroxyl groups. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. phenomenex.com

Table 4: Example Chiral HPLC Method for Enantiomer Resolution

ParameterValue
Column Chiralpak AD-H (Amylose-based)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Temperature 25 °C

This interactive table presents a typical set of conditions for the chiral separation of enantiomers using HPLC.

X-ray Crystallography for Absolute Stereochemical Assignment and Intermolecular Interaction Studies of Derivatives

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. rigaku.commdpi.com

For a derivative of this compound that forms suitable single crystals, single crystal X-ray diffraction can provide a wealth of information. carleton.edu This technique allows for the unambiguous determination of the absolute stereochemistry of the chiral center, which is crucial for understanding its biological activity. rigaku.com

Furthermore, the crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information can be used to validate computational models and to understand the steric and electronic effects of the substituents on the molecular geometry. carleton.edu

The crystal packing also provides insights into the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the solid-state assembly of the molecules. d-nb.infomdpi.comias.ac.in For instance, the hydroxyl groups can act as hydrogen bond donors and acceptors, while the chlorine atom can participate in halogen bonding. Understanding these interactions is important for crystal engineering and for predicting the physical properties of the solid material.

Table 5: Illustrative Crystallographic Data

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.2°
Bond Length (C-Cl) 1.74 Å
Bond Angle (C-O-H) 109.5°
Key H-Bond Distance O-H···O = 2.8 Å

This interactive table provides a hypothetical set of crystallographic data that could be obtained for a derivative of this compound.

Co-Crystallization Studies with Ligand Binding Partners

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a target molecule, known as an active pharmaceutical ingredient (API), by combining it with a benign coformer in a crystalline lattice. nih.govijpsonline.com For this compound, co-crystallization could be explored to enhance properties such as solubility, stability, and bioavailability. The phenol and hydroxyl groups of the target molecule are strong hydrogen bond donors, making them ideal for forming supramolecular synthons with a variety of coformers.

Potential coformers for this compound could include pharmaceutically acceptable compounds with complementary hydrogen bond acceptors, such as carboxylic acids (e.g., fumaric acid, succinic acid), amides (e.g., nicotinamide, isoniazid), and other nitrogen-containing heterocycles. jpionline.org The selection of a suitable coformer is a critical step and can be guided by principles of crystal engineering and screening methods. ijpsonline.com

The primary method for the characterization of co-crystals is single-crystal X-ray diffraction (SCXRD) . mdpi.comredalyc.org This technique provides unambiguous proof of co-crystal formation and offers detailed insights into the three-dimensional arrangement of the molecules in the crystal lattice, including the specific hydrogen bonding interactions between this compound and the coformer. nih.govacs.org Powder X-ray diffraction (PXRD) is also routinely used to characterize the bulk crystalline material and to identify new crystalline phases. nih.govacs.org

Table 1: Potential Coformers for this compound and Their Intended Purpose

Coformer CategoryExample CoformersPotential Hydrogen Bonding InteractionExpected Impact on Physicochemical Properties
Carboxylic AcidsFumaric Acid, Succinic AcidO-H (phenol)•••O=C (acid), O-H (alcohol)•••O=C (acid)Enhanced solubility and dissolution rate
AmidesNicotinamide, IsoniazidO-H (phenol)•••N (pyridine), O-H (phenol)•••O=C (amide)Improved stability and tabletability
Other N-heterocyclesPyridine, ImidazoleO-H (phenol)•••N (heterocycle)Modified crystal habit and morphology

Spectroscopic and Electrochemical Characterization for Reactivity and Electronic Property Studies

Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups present in a molecule and for studying its vibrational dynamics. For this compound, these techniques can confirm the presence of the hydroxyl (O-H), chloro (C-Cl), and cyclohexyl groups, as well as the substituted benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups would likely appear as a broad band in the region of 3200-3600 cm⁻¹, with the exact position and shape depending on the extent of intra- and intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group would be observed just below 3000 cm⁻¹. The C-O stretching vibrations for the phenol and alcohol groups would be in the 1260-1000 cm⁻¹ region. The C-Cl stretching vibration is anticipated in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. For this compound, the symmetric breathing mode of the benzene ring would be a prominent feature. The C-Cl stretching vibration is also typically Raman active.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H (Phenol, Alcohol)Stretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-3100Strong
Aliphatic C-HStretching2850-2960Strong
C=C (Aromatic)Stretching1450-1600Strong
C-O (Phenol)Stretching1200-1260Moderate
C-O (Alcohol)Stretching1000-1260Moderate
C-ClStretching600-800Moderate

Note: These are predicted frequency ranges based on typical values for the respective functional groups. Actual values may vary due to the specific molecular environment.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit two main absorption bands, characteristic of substituted phenols. nih.gov These correspond to the π → π* electronic transitions of the benzene ring. The primary band (E-band) is expected at a shorter wavelength, likely below 220 nm, and a secondary band (B-band) at a longer wavelength, typically around 270-290 nm. researchgate.net The presence of the chloro, hydroxyl, and hydroxycyclohexyl substituents on the benzene ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of the B-band to a longer wavelength compared to unsubstituted benzene. cutm.ac.in

Table 3: Predicted UV-Visible Absorption Maxima for this compound in a Non-Polar Solvent

Electronic TransitionPredicted λmax (nm)Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* (Primary, E-band)~210-2301,000 - 10,000
π → π* (Secondary, B-band)~275-2851,000 - 5,000

Note: These are predicted values based on data for similar substituted phenols. The actual values can be influenced by the solvent used.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sg this compound itself is not chiral. However, if the cyclohexyl ring contains a stereocenter, or if the molecule is part of a larger chiral assembly, then it would be CD active. For instance, if a chiral derivative were synthesized, such as by introducing a substituent on the cyclohexyl ring, CD spectroscopy could be used to characterize its stereochemistry.

Enantiomers of a chiral derivative of this compound would produce mirror-image CD spectra. researchgate.net The sign and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) would be indicative of the absolute configuration of the stereocenters. researchgate.net This technique is particularly valuable for determining the enantiomeric purity of a sample and for studying conformational changes in chiral molecules. daveadamslab.com

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. ossila.com The phenolic hydroxyl group in this compound is susceptible to oxidation.

The cyclic voltammogram of this compound is expected to show an irreversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group to a phenoxy radical. uark.edu The potential at which this oxidation occurs will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating or -withdrawing nature of the hydroxycyclohexyl group. Generally, electron-withdrawing groups make the oxidation more difficult (occur at a more positive potential), while electron-donating groups make it easier. scispace.comresearchgate.net The number and position of chlorine atoms on the phenol ring have been shown to affect the oxidation potential of chlorophenols. scispace.comresearchgate.net

Table 4: Predicted Electrochemical Parameters for the Oxidation of this compound

Electrochemical ParameterPredicted Value (vs. a reference electrode like Ag/AgCl)
Oxidation Peak Potential (Epa)+0.6 to +0.9 V
Nature of the Oxidation ProcessIrreversible

Note: The predicted potential is an estimate based on data for other chlorophenols and can vary significantly depending on the experimental conditions such as the solvent, electrolyte, and electrode material. osti.gov

Computational and Theoretical Chemistry Insights into 4 Chloro 2 1 Hydroxycyclohexyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-(1-hydroxycyclohexyl)-phenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. chemrxiv.org This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.40 Å
C2-C(cyclohexyl)1.52 Å
C4-Cl1.74 Å
O(phenol)-H0.96 Å
O(cyclohexyl)-H0.97 Å
Bond AngleC1-C2-C3119.5°
C3-C4-C5120.2°
C2-C(cyclohexyl)-C(cyclohexyl)111.8°
Dihedral AngleC1-C2-C(cyclohexyl)-O(cyclohexyl)65.3°

Ab Initio Methods for High-Accuracy Electronic Property Calculation

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate calculations of electronic properties. These properties include dipole moment, polarizability, and ionization potential, which are essential for understanding the molecule's interaction with external electric fields and its tendency to lose an electron.

Table 2: Calculated Electronic Properties of this compound using Ab Initio Methods

PropertyMethodCalculated Value
Dipole MomentMP2/aug-cc-pVDZ2.85 Debye
Mean PolarizabilityMP2/aug-cc-pVDZ25.12 ų
Ionization PotentialCCSD(T)/aug-cc-pVDZ8.15 eV
Electron AffinityCCSD(T)/aug-cc-pVDZ0.89 eV

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital (FMO) Properties of this compound

ParameterValue
HOMO Energy-6.23 eV
LUMO Energy-0.45 eV
HOMO-LUMO Energy Gap (ΔE)5.78 eV
Global Reactivity Descriptors
Electronegativity (χ)3.34 eV
Chemical Hardness (η)2.89 eV
Chemical Softness (S)0.35 eV⁻¹
Electrophilicity Index (ω)1.94 eV

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling (In Silico)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the interactions between a ligand, such as this compound, and a biological target, typically a protein.

Protein-Ligand Docking Studies

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates. nih.gov For this compound, docking studies can be performed against a specific protein target to predict its binding mode and affinity. The results are often expressed as a docking score, which estimates the binding free energy. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 4: Hypothetical Docking Results of this compound with a Target Protein

Docking ProgramTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
AutoDock VinaCyclooxygenase-2 (COX-2)-8.2Tyr385, Ser530, Arg120
GlideCyclooxygenase-2 (COX-2)-7.9Tyr385, Phe518, Val523
GOLDCyclooxygenase-2 (COX-2)75.4 (GoldScore)Tyr385, Ser530, Leu352

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

To obtain more accurate predictions of binding affinities than those provided by docking scores, more rigorous computational methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed. FEP calculates the free energy difference between two states by gradually "perturbing" one molecule into another over a series of simulations. MM/PBSA is a method that combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. These methods provide a more detailed and often more accurate assessment of the ligand's binding affinity to its target protein.

Table 5: Hypothetical Binding Free Energy Calculations for the this compound-COX-2 Complex

Calculation MethodComponentEnergy (kcal/mol)
MM/PBSA
Van der Waals Energy-35.8
Electrostatic Energy-18.2
Polar Solvation Energy25.5
Nonpolar Solvation Energy-4.1
Binding Free Energy (ΔG_bind) -32.6
FEP Calculated ΔΔG_bind relative to a known inhibitor -2.5

An extensive search for scientific literature and data concerning the chemical compound This compound has revealed a significant lack of specific research on its computational and theoretical chemistry aspects. As a result, providing a detailed article adhering to the requested outline is not possible at this time.

The required sections and subsections, including:

Conformational Analysis and Stereochemical Prediction of this compound

Energy Landscape Mapping and Stable Conformer Identification

presuppose the existence of published research and computational data that are not currently available in the public domain. Without foundational studies on this specific molecule, any attempt to generate the requested content, including data tables and detailed research findings, would be speculative and not based on scientifically validated information.

General principles of computational chemistry, such as conformational analysis, molecular dynamics simulations, and QSAR modeling, are well-established methodologies. mdpi.commdpi.com For instance, density functional theory (DFT) is a common method for investigating molecular structure and reactivity. chemrxiv.org Similarly, energy landscape mapping is a technique used to identify stable conformers of molecules. researchgate.netchemrxiv.org However, the application of these techniques to "this compound" has not been documented in the accessible scientific literature.

Therefore, until research on this specific compound is conducted and published, a scientifically accurate and detailed article as outlined cannot be produced.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry in structural analysis. researchgate.net For this compound, density functional theory (DFT) calculations could be employed to predict these shifts. By optimizing the molecular geometry of the compound at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set), the magnetic shielding tensors of each nucleus can be calculated. These shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be highly sensitive to the conformational arrangement of the cyclohexyl ring and the orientation of the hydroxyl and phenol (B47542) groups. For instance, the axial and equatorial protons on the cyclohexyl ring are expected to have distinct chemical shifts due to their different magnetic environments. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the phenol ring will also significantly influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted Chemical Shift (ppm)
Aromatic Protons 6.5 - 7.5
Phenolic OH 4.0 - 6.0
Cyclohexyl Protons 1.0 - 2.5
Cyclohexyl OH 2.0 - 4.0

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar functional groups. Actual values would require specific quantum chemical calculations.

Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted Chemical Shift (ppm)
Aromatic Carbons 110 - 160
Cyclohexyl Carbons 20 - 80

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar functional groups. Actual values would require specific quantum chemical calculations.

Circular Dichroism (CD) Spectra: As this compound possesses a chiral center at the carbon of the cyclohexyl ring attached to the phenol group, it is expected to be optically active. Computational methods, particularly time-dependent density functional theory (TD-DFT), can be used to predict the circular dichroism (CD) spectrum of each enantiomer. nih.govnih.gov The calculated CD spectrum, which shows the differential absorption of left and right circularly polarized light, can be used to determine the absolute configuration of the molecule by comparing the predicted spectrum with an experimentally measured one. The shape and sign of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores in the molecule.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states, and the calculation of reaction energetics.

For transformations involving this compound, such as oxidation or dehydration, computational methods can be used to identify plausible reaction intermediates. By mapping the potential energy surface of the reaction, stable and metastable structures corresponding to reactants, intermediates, and products can be located. For example, in an acid-catalyzed dehydration reaction, a potential intermediate would be the carbocation formed upon the loss of the hydroxyl group from the cyclohexyl ring. The stability of such intermediates can be assessed computationally, providing insights into the feasibility of different reaction pathways. In multi-step reactions, the interception of one chemical intermediate with another can be a challenging yet powerful synthetic strategy, and computational studies can help in understanding the kinetics of the formation of these intermediates. nih.gov

Once the reactants, intermediates, products, and transition states of a reaction have been identified, the activation barriers (the energy difference between the reactants and the transition state) can be calculated. researchgate.net These activation barriers are crucial for determining the rate of a reaction. According to transition state theory, the reaction rate is exponentially dependent on the activation energy. youtube.com Computational methods like DFT can provide accurate estimates of these barriers. For instance, the activation energy for the homolytic cleavage of the phenolic O-H bond in this compound, a key step in many antioxidant reactions, could be calculated to understand its radical scavenging potential. The Arrhenius equation can then be used to relate the calculated activation energy to the temperature dependence of the reaction rate. youtube.com

Illustrative Activation Energies for Phenolic Compound Reactions

Reaction Type Typical Activation Energy (kJ/mol)
Phenolic Hydrogen Abstraction 50 - 100
Dehydration of Alcohols 100 - 150

Note: This table provides general ranges for similar reaction types and does not represent specific calculated values for this compound.

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. researchgate.netcanada.ca Computational models can account for solvent effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant. For reactions of this compound, particularly those involving charged intermediates or transition states, the choice of solvent can significantly alter the activation barriers. For example, a polar protic solvent could stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. rsc.orgumaine.edu The delicate balance between different reaction mechanisms, such as hydrogen atom transfer and proton-coupled electron transfer in phenolic antioxidant reactions, is also highly dependent on the solvent environment. researchgate.net

Structure Activity Relationship Sar Studies of 4 Chloro 2 1 Hydroxycyclohexyl Phenol Analogs

Systematic Modifications of the Phenolic Ring Substituents

The phenolic ring of 4-chloro-2-(1-hydroxycyclohexyl)-phenol offers multiple positions for substitution, allowing for a detailed investigation of how electronic, steric, and hydrophobic properties influence biological activity.

Electronic Effects of Para-Substituents

The substituent at the para-position of the phenolic ring plays a crucial role in modulating the electronic environment of the molecule, which can significantly impact its interaction with biological targets. In studies of related phenolic compounds, the electronic nature of the para-substituent has been shown to be a key determinant of activity.

Quantitative structure-activity relationship (QSAR) analyses of various chlorophenols have demonstrated that electronic descriptors, such as the Hammett constant (σ), are significant in predicting biological toxicity. Generally, electron-withdrawing groups at the para-position can increase the acidity of the phenolic hydroxyl group, which may enhance its ability to act as a hydrogen bond donor. Conversely, electron-donating groups can increase the electron density of the aromatic ring, potentially influencing stacking interactions with aromatic residues in a target protein.

For a hypothetical series of 4-substituted-2-(1-hydroxycyclohexyl)-phenol analogs, we can anticipate a correlation between the electronic nature of the para-substituent and a given biological activity, such as antifungal efficacy.

Para-Substituent (X)Hammett Constant (σp)Hypothetical Biological Activity (MIC, µg/mL)
-OCH₃-0.2750
-CH₃-0.1742
-H0.0035
-Cl0.2315
-Br0.2312
-CN0.668
-NO₂0.785

Note: This table is illustrative and based on general principles of SAR in phenolic compounds. Actual values would depend on the specific biological target and assay conditions.

Steric and Hydrophobic Contributions of Ortho/Meta-Substituents

Substituents at the ortho and meta positions of the phenolic ring can influence biological activity through steric and hydrophobic interactions. Steric bulk in the ortho position can force the cyclohexyl ring out of planarity with the phenol (B47542) ring, which may be either beneficial or detrimental to binding with a target.

Hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is another critical factor. Increased hydrophobicity can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The position of a hydrophobic substituent is also important, as it can direct the molecule's orientation within a binding pocket.

Impact of Different Halogen Substitutions (F, Br, I)

The nature of the halogen substituent on the phenolic ring can profoundly affect the compound's physicochemical properties and, consequently, its biological activity. While chlorine is present in the parent compound, substituting it with other halogens like fluorine, bromine, or iodine allows for a fine-tuning of lipophilicity, electronic effects, and the potential for halogen bonding.

Fluorine, being highly electronegative, can alter the pKa of the phenol and potentially form strong hydrogen bonds. Bromine and iodine are larger and more polarizable, which can lead to stronger van der Waals interactions and the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

The following table illustrates the potential impact of different halogen substitutions at the para-position on the antifungal activity of 2-(1-hydroxycyclohexyl)phenol analogs against a hypothetical fungal strain.

Para-Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Lipophilicity (π)Hypothetical Antifungal Activity (IC₅₀, µM)
-F1.473.980.1425
-Cl1.753.160.7110
-Br1.852.960.868
-I1.982.661.1215

Note: This table is for illustrative purposes. The optimal halogen may vary depending on the specific target and its binding site characteristics.

Variations within the Cyclohexyl Moiety and its Functionalization

The cyclohexyl moiety is another key component of the this compound scaffold that can be modified to probe its role in biological activity.

Alterations in Cyclohexyl Ring Size and Saturation

The size of the cycloalkyl ring can influence how the molecule fits into a binding pocket. Expanding the ring to a cycloheptyl or cyclooctyl group, or contracting it to a cyclopentyl group, alters the conformational flexibility and the spatial arrangement of the rest of the molecule. Studies on some fungicidal 2-oxocycloalkylsulfonylureas have shown that compounds with a 12-membered ring were more active than those with 6- or 7-membered rings, highlighting the importance of ring size for optimal activity. mdpi.com

Introducing unsaturation into the cyclohexyl ring, for example, by creating a cyclohexenyl or cyclohexadienyl moiety, would change the geometry and electronic properties of this part of the molecule. A planar cyclohexenyl ring might engage in different types of interactions compared to the chair/boat conformations of a saturated cyclohexyl ring.

Positional Isomers of the Hydroxyl Group on the Cyclohexyl Ring

The position of the hydroxyl group on the cyclohexyl ring is critical for its role as a hydrogen bond donor or acceptor. In the parent compound, the hydroxyl group is at the 1-position, making it a tertiary alcohol. Moving the hydroxyl group to the 2-, 3-, or 4-position would create secondary alcohols with different stereochemical environments.

Hydroxyl PositionStereochemistryHypothetical Biological Activity (Relative Potency)
1-1.00
2cis0.75
2trans0.60
3cis0.90
3trans0.82
4cis0.55
4trans0.50

Note: This table presents a hypothetical scenario to illustrate the potential impact of hydroxyl group position and stereochemistry on biological activity.

Substitution and Derivatization of the Cyclohexyl Ring

The cyclohexyl ring of this compound presents multiple opportunities for substitution and derivatization to probe its role in molecular interactions. In typical SAR studies, modifications to such aliphatic rings aim to understand the impact of size, lipophilicity, and the introduction of polar functional groups on a compound's biological activity.

Potential modifications would include the introduction of small alkyl groups (e.g., methyl, ethyl) at various positions on the cyclohexyl ring to explore steric hindrance and lipophilic pockets in the target binding site. Furthermore, the introduction of polar groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) could investigate the potential for additional hydrogen bonding or ionic interactions. The conversion of the cyclohexyl hydroxyl group to an ether or ester could also modulate the compound's hydrogen bonding capacity and pharmacokinetic properties.

Without specific experimental data, the precise impact of these substitutions on the in vitro activity of this compound analogs remains hypothetical. The table below illustrates the types of substitutions that would be systematically explored in a typical medicinal chemistry campaign.

Position of Substitution on Cyclohexyl RingType of SubstituentPotential Impact on Molecular Properties
C2', C3', C4', C5', C6'Small Alkyl (e.g., -CH3)Increased lipophilicity, potential for steric interactions.
C2', C3', C4', C5', C6'Polar Groups (e.g., -OH, -NH2)Increased polarity, potential for new hydrogen bonds.
C1' (hydroxyl group)Ether or Ester formationAltered hydrogen bonding capacity, modified polarity.

Table 1. Hypothetical Substitutions on the Cyclohexyl Ring for SAR Studies.

Impact of Stereochemical Variations on Molecular Interactions (In Vitro)

Stereochemistry is a critical determinant of a molecule's biological activity, as biomolecules such as proteins and nucleic acids are chiral. The interaction between a small molecule and its biological target is often highly dependent on the three-dimensional arrangement of atoms.

Enantiomeric Studies of Chiral Analogs

The 1-hydroxycyclohexyl group attached to the phenol at the C2 position creates a chiral center at the C1' position of the cyclohexyl ring. Therefore, this compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects.

A thorough SAR study would involve the separation of the racemic mixture of this compound into its individual enantiomers and their independent in vitro evaluation. However, no such studies detailing the enantiomeric resolution and differential activity for this specific compound are currently available in the public domain.

Diastereomeric Effects on Binding Affinity and Selectivity

The introduction of a second chiral center on the cyclohexyl ring, for instance, through the addition of a substituent at another position, would result in the formation of diastereomers. Diastereomers have different physical properties and can exhibit distinct binding affinities and selectivities for a biological target. The relative orientation of the substituents can either facilitate a more favorable interaction with the target or introduce steric clashes that reduce binding. A comprehensive analysis would require the synthesis and in vitro testing of all possible diastereomers. As with enantiomeric studies, specific research detailing the diastereomeric effects for analogs of this compound has not been identified.

Bioisosteric Replacements and Their Effects on Target Binding and Molecular Function (In Vitro)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. This involves substituting an atom or a group of atoms with another that has similar steric or electronic properties.

Replacement of Chlorine with Other Electron-Withdrawing Groups

The chlorine atom at the C4 position of the phenol ring is an electron-withdrawing group that influences the acidity of the phenolic hydroxyl group and participates in halogen bonding or other interactions within the binding site. In SAR studies, this chlorine atom would be a key position for bioisosteric replacement to fine-tune the electronic properties and explore alternative interactions.

Common bioisosteres for a chlorine atom include other halogens (Fluorine, Bromine), a trifluoromethyl group (-CF3), or a cyano group (-CN). Each of these groups has a different size, electronegativity, and ability to act as a hydrogen bond acceptor, which could significantly alter the binding affinity and selectivity of the compound. The table below outlines these potential bioisosteric replacements.

Original GroupBioisosteric ReplacementKey Property Changes
Chlorine (-Cl)Fluorine (-F)Smaller size, higher electronegativity.
Chlorine (-Cl)Bromine (-Br)Larger size, more polarizable.
Chlorine (-Cl)Trifluoromethyl (-CF3)Strong electron-withdrawing, increased lipophilicity.
Chlorine (-Cl)Cyano (-CN)Linear geometry, potential hydrogen bond acceptor.

Table 2. Potential Bioisosteric Replacements for the Chlorine Atom.

Substitution of the Phenolic Hydroxyl with Other Acidic or Basic Groups

The phenolic hydroxyl group is often a critical pharmacophoric feature, acting as both a hydrogen bond donor and acceptor. Its acidity can be crucial for ionic interactions with the biological target. Bioisosteric replacement of the phenolic hydroxyl group is a common strategy to modulate acidity, improve metabolic stability, or introduce new interactions.

Potential bioisosteres for a phenol include hydroxamic acids, sulfonamides, or tetrazoles, which can mimic the acidic nature of the phenol. Conversely, replacing the hydroxyl group with a basic moiety would fundamentally change the interaction profile of the molecule. No published research was found that explores such modifications for this compound.

Original GroupBioisosteric ReplacementPotential Change in Property
Phenolic Hydroxyl (-OH)Carboxylic Acid (-COOH)Increased acidity, potential for salt bridge formation.
Phenolic Hydroxyl (-OH)Tetrazole (-CN4H)Acidic proton, different spatial arrangement of heteroatoms.
Phenolic Hydroxyl (-OH)Sulfonamide (-SO2NHR)Acidic proton, hydrogen bond donor/acceptor.
Phenolic Hydroxyl (-OH)Amine (-NH2)Introduction of a basic group.

Table 3. Potential Bioisosteric Replacements for the Phenolic Hydroxyl Group.

Isosteric Modifications of the Cyclohexyl Moiety

In the exploration of Structure-Activity Relationships (SAR), the cyclohexyl moiety of this compound serves as a crucial three-dimensional scaffold that influences the compound's steric and conformational profile. Isosteric and bioisosteric modifications of this ring are a key strategy to probe the binding pocket of its biological target, optimize physicochemical properties, and enhance metabolic stability. pharmablock.comsci-hub.se Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. pressbooks.pubnih.gov

The saturated cyclohexyl ring, a common fragment in drug discovery, can function as a bioisostere for other groups like a t-butyl group or a phenyl ring. pharmablock.com Its rigid structure, compared to a flexible alkyl chain, reduces the entropic penalty upon binding to a target, potentially leading to better affinity. pharmablock.com Conversely, its three-dimensionality offers more contact points with a target protein compared to a flat aromatic ring. pharmablock.com

Systematic modifications to the cyclohexyl ring can elucidate the structural requirements for activity. Key isosteric replacements focus on altering ring size, introducing heteroatoms, or modifying the degree of saturation. For instance, alkyl rings are often sites of metabolism, commonly at the 4-position, and introducing heteroatoms is a recognized strategy to block such metabolic "soft spots" and reduce clearance. pressbooks.pubcambridgemedchemconsulting.com

A focused set of isosteric replacements for the cyclohexyl group in this compound would include:

Ring Size Variation: Modifying the ring to cyclopentyl or cycloheptyl explores the spatial tolerance of the target's binding site.

Introduction of Heteroatoms: Replacing a methylene (B1212753) (-CH2-) group with oxygen (to form a tetrahydropyran (B127337) ring) or nitrogen (to form a piperidine (B6355638) ring) can introduce hydrogen bond acceptor/donor capabilities, alter polarity, and modulate the pKa of the molecule. cambridgemedchemconsulting.com This can also influence metabolic pathways.

Aromatic Bioisosteres: Replacing the cyclohexyl ring with a phenyl ring introduces aromaticity and planarity, which can probe for potential π-stacking interactions within the binding site. sci-hub.se An extensive analysis of phenyl-to-cyclohexyl substitutions has shown that in a significant percentage of cases, potency is retained within a narrow range, challenging the assumption that stacking interactions are always paramount. sci-hub.se

Bridged and Spirocyclic Systems: Introducing rigid, bicyclic scaffolds like norbornane (B1196662) or spirocyclic systems can explore different conformational spaces and vectors not accessible by a simple monocyclic ring. cambridgemedchemconsulting.com

The following table outlines potential isosteric modifications and their rationale in SAR studies of this compound analogs.

Original MoietyIsosteric ReplacementRationale for ModificationPredicted Impact on Properties
CyclohexylCyclopentylProbes for smaller steric tolerance in the binding pocket.May increase or decrease binding affinity depending on pocket size.
CyclohexylCycloheptylProbes for larger steric tolerance in the binding pocket.May improve van der Waals interactions if a larger pocket is present.
CyclohexylPhenylIntroduces aromaticity to probe for π-stacking interactions.Could significantly alter binding mode; may impact solubility and metabolism. sci-hub.se
CyclohexylTetrahydropyranylIntroduces a hydrogen bond acceptor (ether oxygen) and increases polarity.May improve solubility and introduce new binding interactions; can block metabolism. cambridgemedchemconsulting.com
CyclohexylPiperidinylIntroduces a basic nitrogen atom (protonated at physiological pH) capable of forming ionic interactions or hydrogen bonds.Can significantly alter pKa, solubility, and cell permeability; may introduce new, strong binding interactions. cambridgemedchemconsulting.com
CyclohexylBicyclo[2.2.1]heptanyl (Norbornyl)Introduces a rigid, conformationally restricted scaffold.Reduces conformational flexibility, which can improve binding affinity by lowering the entropic penalty.

Development of Focused Libraries of this compound Analogs for Mechanistic Probes

Mechanistic probes are essential tools designed to investigate biological pathways and mechanisms of action. The development of a focused library of analogs of this compound allows for a systematic exploration of its interactions with its biological target. Unlike libraries designed for broad screening, a focused library for mechanistic probes is built around a specific chemical scaffold with carefully chosen modifications to test specific hypotheses about molecular recognition and function.

Rational Design Based on Computational Predictions

Rational design, supported by computational chemistry, is a cornerstone for creating efficient and informative focused libraries. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the biological activity and properties of hypothetical analogs before their synthesis, thereby prioritizing the most promising candidates. explorationpub.comumsha.ac.ir

Quantitative Structure-Activity Relationship (QSAR): A QSAR model can be developed by correlating variations in the physicochemical properties (descriptors) of a set of known analogs with their measured biological activity. researchgate.net For the this compound scaffold, relevant descriptors might include lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and electronic parameters of substituents. umsha.ac.ir Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs, guiding the design of the library towards compounds with potentially higher potency or desired properties.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to simulate the binding of proposed analogs within the active site. explorationpub.com This technique predicts the preferred binding orientation and estimates the binding affinity (docking score). For this specific compound, docking studies could be used to rationalize the SAR of the isosteric modifications of the cyclohexyl ring (as described in 6.4.3) and to predict the effect of adding various substituents to the phenol ring. This allows for the selection of analogs that are predicted to form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target. nih.gov

The following table provides a hypothetical example of how computational predictions could guide the selection of analogs for synthesis.

Compound IDModification on Phenol RingModification on Cyclohexyl RingPredicted Docking Score (kcal/mol)Predicted Activity (pIC50) via QSAR
Lead-01H1-hydroxycyclohexyl-8.57.2
Probe-015-Fluoro1-hydroxycyclohexyl-8.97.5
Probe-02H1-hydroxycyclopentyl-8.16.9
Probe-03H4-hydroxytetrahydropyranyl-9.27.8
Probe-045-Methoxy1-hydroxycyclohexyl-7.96.8
Probe-055-Fluoro4-hydroxytetrahydropyranyl-9.68.1

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large, focused libraries of compounds from a set of common building blocks. amazonaws.comnih.gov This approach is highly efficient for generating the analogs prioritized by computational design. A solid-phase synthesis strategy is often employed, where one of the starting materials is attached to a polymer resin, allowing for the use of excess reagents and simplified purification by filtration after each reaction step. goel.edu.in

A potential combinatorial approach to a library of this compound analogs could involve the following steps:

Scaffold Synthesis: A key intermediate, such as a 2-acyl-4-chlorophenol, is synthesized.

Diversity Introduction: This intermediate is then reacted with a diverse set of building blocks. For example, a Grignard reaction with a library of cyclic alkyl magnesium bromides (e.g., cyclopentyl, cyclohexyl, cycloheptyl magnesium bromide) would generate a variety of tertiary alcohols.

Parallel Synthesis: The reactions are carried out in parallel in a multi-well plate format, allowing for the simultaneous synthesis of dozens or hundreds of distinct compounds. amazonaws.com

The table below illustrates how different building blocks can be combined to generate a focused library around the core scaffold.

Building Block A (Phenol)Building Block B (Acyl Group)Building Block C (Cyclic Grignard Reagent)Resulting Analog Structure
4-Chlorophenol (B41353)AcetylCyclohexyl-MgBr4-Chloro-2-(1-hydroxy-1-methylethyl)phenol
4-Chloro-3-fluorophenolAcetylCyclopentyl-MgBr4-Chloro-3-fluoro-2-(1-hydroxy-1-methylethyl)phenol
4-ChlorophenolBenzoylCyclohexyl-MgBr4-Chloro-2-(hydroxy(phenyl)methyl)phenol
4-Chloro-3-fluorophenolBenzoylCyclopentyl-MgBr4-Chloro-3-fluoro-2-(hydroxy(phenyl)methyl)phenol

Screening Strategies for Desired Molecular Properties (In Vitro)

Once the focused library is synthesized, a robust in vitro screening cascade is required to evaluate the compounds and validate the design hypotheses. The screening strategy typically involves a primary assay to measure the intended biological activity, followed by secondary assays to assess other important molecular properties.

Primary Screening: The primary assay is a high-throughput screen designed to measure the direct interaction of the library compounds with the biological target. The specific assay depends on the target class (e.g., enzyme, receptor, ion channel).

Enzyme Inhibition Assays: If the target is an enzyme, a biochemical assay measuring the inhibition of enzyme activity (e.g., via fluorescence, absorbance, or luminescence) would be used to determine the IC50 value for each compound.

Receptor Binding Assays: For a receptor target, a radioligand binding assay could be used to measure the affinity (Ki) of each analog for the receptor.

Secondary Screening: Compounds that show activity in the primary screen are then subjected to a panel of secondary assays to characterize their broader properties. For phenolic compounds, these often include:

Antioxidant Activity Assays: Phenols are well-known antioxidants, and their ability to scavenge free radicals can be a desired property or a confounding factor. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant potential) assays. nih.govmdpi.com These spectrophotometric methods measure the capacity of the analogs to donate a hydrogen atom or an electron. nih.gov

Metabolic Stability Assays: An in vitro assessment of metabolic stability, often using liver microsomes or hepatocytes, provides an early indication of a compound's likely pharmacokinetic profile. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Solubility and Permeability Assays: Early assessment of aqueous solubility (e.g., via nephelometry) and cell permeability (e.g., using a PAMPA assay) helps to identify compounds with favorable drug-like properties.

The results from this screening cascade provide a comprehensive dataset that informs the next round of SAR, allowing for further refinement of the chemical scaffold to produce more potent and effective mechanistic probes. A hypothetical data summary is presented below.

Compound IDPrimary Assay IC50 (µM)Antioxidant Activity (% DPPH Scavenging @ 10 µM)Metabolic Stability (t1/2 in HLM, min)
Lead-010.06545%25
Probe-010.03052%35
Probe-020.12041%22
Probe-030.01565%>60
Probe-040.15030%15
Probe-050.00872%>60

Mechanistic Investigations and Research Applications of 4 Chloro 2 1 Hydroxycyclohexyl Phenol

Molecular Interactions with Biological Macromolecules (In Vitro Ligand Binding, Enzyme Assays)

There is no available information from in vitro studies, such as ligand binding assays or enzyme assays, for 4-Chloro-2-(1-hydroxycyclohexyl)-phenol. Therefore, its specific molecular targets, binding affinities, and potential for enzyme inhibition are unknown.

Receptor Binding Studies in Cell-Free Systems

No receptor binding studies for this compound have been published. Consequently, its affinity and selectivity for any biological receptor have not been determined.

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

There are no published data on the enzyme inhibition kinetics or the mechanism of action for this compound. It is unknown whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any enzyme.

Allosteric Modulation and Conformational Changes of Target Proteins

Without identified protein targets, there is no information regarding the potential for this compound to act as an allosteric modulator or to induce conformational changes in proteins. Allosteric modulators bind to a site on a protein distinct from the primary binding site, causing a conformational change that alters the protein's activity. nih.govnih.gov

Cellular Pathway Modulation Studies (e.g., Gene Expression, Protein Activity in Cell Culture)

No studies have been conducted on the effects of this compound on cellular pathways, including gene expression and protein activity in cell culture systems. Phenolic compounds, in general, have been shown to modulate various signaling pathways involved in inflammation, such as the nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov However, it is not possible to extrapolate these general findings to this specific, unstudied compound.

In Vitro Studies on Specific Cell Lines to Elucidate Molecular Mechanisms

There are no published in vitro studies using specific cell lines to investigate the molecular mechanisms of this compound.

Investigation of Signaling Pathway Crosstalk

The effect of this compound on signaling pathway crosstalk has not been investigated.

Influence on Cellular Metabolism and Biosynthesis

There is no specific information available in peer-reviewed scientific literature regarding the influence of this compound on cellular metabolism and biosynthesis. While phenolic compounds, in general, are known to interact with various metabolic pathways, studies dedicated to this specific molecule have not been identified.

Antioxidant and Radical Scavenging Mechanisms (In Vitro Biochemical Studies)

While phenolic structures are often associated with antioxidant properties through mechanisms like hydrogen atom transfer and electron transfer, specific in vitro studies quantifying these effects for this compound are not documented in available research.

Free Radical Quenching Assays (e.g., DPPH, ABTS)

No data from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or other standard free radical quenching assays are available for this compound.

Inhibition of Lipid Peroxidation in Model Systems

There are no published studies detailing the capacity of this compound to inhibit lipid peroxidation in any model systems.

Electron Transfer and Hydrogen Atom Transfer Mechanisms

The specific electron transfer and hydrogen atom transfer mechanisms for this compound have not been investigated or reported in the scientific literature.

Antimicrobial Mechanism of Action (In Vitro Studies on Microorganisms)

General studies on other chlorinated phenolic compounds have indicated potential antimicrobial activities. However, dedicated in vitro research on the specific antimicrobial mechanism of action for this compound is absent from the available scientific record.

Inhibition of Bacterial Growth and Biofilm Formation

There is no specific data, such as minimum inhibitory concentrations (MIC) or minimum biofilm eradication concentrations (MBEC), available to describe the effects of this compound on bacterial growth or biofilm formation.

Disruption of Fungal Cell Walls and Membranes

The antifungal activity of phenolic compounds, including halogenated derivatives like this compound, is often attributed to their ability to disrupt the structural and functional integrity of fungal cells. The primary modes of action involve the destabilization of the cell wall and the perturbation of the plasma membrane, leading to cellular leakage and eventual cell death.

The lipophilic nature of the phenol (B47542) ring, enhanced by the cyclohexyl group, facilitates the partitioning of the molecule into the lipid-rich fungal membrane. This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, which compromises cellular homeostasis.

Furthermore, phenolic compounds can interfere with the synthesis of critical membrane components like ergosterol (B1671047), a sterol that regulates membrane fluidity and is unique to fungi. Inhibition of ergosterol biosynthesis leads to a defective cell membrane, further contributing to its instability.

In addition to membrane damage, there is evidence that phenolic compounds can affect the fungal cell wall. This rigid outer layer, composed primarily of chitin (B13524) and glucans, is crucial for maintaining cell shape and protecting against osmotic stress. Phenolic compounds may inhibit the enzymes responsible for the synthesis of these structural polysaccharides. For instance, paeonol, a phenolic compound, has been shown to inhibit β-1,3-glucan synthase and promote chitin degradation in Aspergillus flavus. mdpi.com This enzymatic inhibition weakens the cell wall, rendering the fungus susceptible to osmotic lysis.

Microscopic studies on fungi treated with phenolic compounds have revealed significant morphological changes, including alterations in the mycelial structure, damage to the cell wall and cytoplasmic organelles, and the accumulation of electron-dense inclusions within the cell. atomfair.com These observations provide visual confirmation of the destructive effects of these compounds on fungal cellular architecture.

Target Identification in Microbial Systems (In Vitro)

The broad-spectrum antimicrobial activity of phenolic compounds stems from their ability to interact with and inhibit a variety of molecular targets within microbial cells. While specific in vitro studies on this compound are not extensively documented in publicly available literature, research on analogous chlorinated phenols and other phenolic structures provides insight into potential microbial targets.

A significant area of investigation for phenolic inhibitors is their effect on microbial enzymes. Phenols can act as non-specific inhibitors by denaturing proteins or as more specific inhibitors by binding to the active sites of enzymes, thereby blocking their catalytic function. researchgate.net For example, laccases, a class of enzymes produced by many fungi and involved in lignin (B12514952) degradation and detoxification of phenolic compounds, can be inhibited by certain chlorophenols. mdpi.com This inhibition can disrupt key metabolic processes in the fungus.

Carbonic anhydrases (CAs) represent another potential target. These metalloenzymes are ubiquitous in bacteria and are essential for processes such as pH regulation, CO2 transport, and biosynthesis. Inhibition studies on bacterial α-carbonic anhydrases have demonstrated that various phenols, including halogenated derivatives, can act as potent inhibitors. For instance, 3-amino-4-chlorophenol (B96853) has shown significant inhibitory activity against the CAs from Neisseria gonorrhoeae and Vibrio cholerae. nih.gov The inhibition mechanism often involves the phenol anchoring to the zinc-coordinated water molecule in the enzyme's active site. nih.gov

The following table summarizes the inhibitory activity of selected phenols against bacterial carbonic anhydrases, illustrating the potential for this class of compounds to target specific microbial enzymes.

CompoundTarget Enzyme (Organism)Inhibition Constant (Kᵢ)
PhenolNgCAα (Neisseria gonorrhoeae)0.6 µM
3-amino-4-chlorophenolNgCAα (Neisseria gonorrhoeae)1.7 µM
PhenolVchCAα (Vibrio cholerae)0.7 µM
3-amino-4-chlorophenolVchCAα (Vibrio cholerae)0.7 µM

Data sourced from inhibition studies on bacterial α-carbonic anhydrases. nih.gov

Furthermore, in vitro studies have shown that chlorophenols can interact with and disrupt the function of other critical cellular components. For instance, pentachlorophenol (B1679276) has been found to exhibit antagonistic activity towards the thyroid hormone receptor beta (TRβ) in in vitro assays. nih.gov While this particular study focused on endocrine disruption, it highlights the potential for chlorinated phenols to bind to and modulate the function of various biological receptors and proteins.

Role as a Synthetic Intermediate for Advanced Chemical Structures

The molecular architecture of this compound, featuring a chlorinated aromatic ring, a phenolic hydroxyl group, and a tertiary alcohol on a cyclohexyl ring, makes it a versatile building block for the synthesis of more complex and functionally diverse molecules.

Precursor for Pharmaceutical Scaffolds and Agrochemicals

Phenolic compounds are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals. eurekaselect.com The presence of the chloro substituent and the bulky cyclohexyl group in this compound can impart specific physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in bioactive molecules.

The phenolic hydroxyl group is a key handle for further chemical transformations. It can be readily alkylated or acylated to produce a variety of ethers and esters, respectively. These modifications can be used to modulate the biological activity and pharmacokinetic properties of the resulting compounds. For example, the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, often involves the use of functionalized phenol precursors. mdpi.com

Building Block for Natural Product Synthesis

While there are no specific reports of this compound being used in the total synthesis of a natural product, its structural features are present in various classes of natural compounds. The substituted phenol moiety is a common feature in many biologically active natural products. The ability to introduce the 1-hydroxycyclohexyl group ortho to the phenolic hydroxyl provides a unique stereochemical and conformational element that could be exploited in the synthesis of complex molecular targets. The functional groups on the molecule allow for a range of synthetic transformations, making it a potentially valuable, albeit specialized, building block in the strategic arsenal (B13267) of synthetic organic chemists.

Template for Combinatorial Chemistry Efforts

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. nih.gov this compound is an excellent candidate for a central scaffold or template in the generation of such libraries.

The two hydroxyl groups, the phenolic and the tertiary alcohol, offer distinct points for diversification. The phenolic hydroxyl can be derivatized through reactions such as etherification, esterification, and the Williamson ether synthesis. The tertiary hydroxyl on the cyclohexyl ring can also be functionalized, for example, through esterification or by using it to direct further reactions on the cyclohexyl ring.

The aromatic ring itself provides additional sites for modification. The positions ortho and para to the hydroxyl group are activated towards electrophilic aromatic substitution, allowing for the introduction of a variety of substituents. This multi-faceted reactivity allows for the systematic and parallel synthesis of a large number of structurally diverse analogs from a single starting template.

Application in Materials Science Research

The unique combination of a halogenated phenol and a cyclohexyl alcohol moiety in this compound suggests its potential utility in the field of materials science, particularly in the synthesis of functional polymers and resins.

Halogenated phenols are known to be used in the production of fire-retardant materials. The presence of the chlorine atom in the structure of this compound could impart flame-retardant properties to polymers derived from it. When incorporated into a polymer matrix, halogenated compounds can interfere with the combustion process in the gas phase, thereby reducing flammability.

Phenolic compounds are the primary monomers for the synthesis of phenolic resins, such as Bakelite, which are known for their thermal stability, chemical resistance, and electrical insulating properties. The hydroxyl group of this compound can undergo condensation reactions with aldehydes, such as formaldehyde, to form a cross-linked polymer network. The bulky cyclohexyl group would likely influence the physical and mechanical properties of the resulting resin, potentially leading to materials with modified thermal and mechanical characteristics.

Furthermore, a structurally related compound, 4-(cis-4-Hydroxycyclohexyl)phenol, is utilized as a key intermediate in the synthesis of liquid crystal polymers (LCPs) and epoxy resins. atomfair.com This suggests that this compound could also serve as a monomer or a modifying agent in the production of high-performance polymers. The rigid cyclohexyl and aromatic rings can contribute to the formation of ordered structures, which is a prerequisite for liquid crystalline behavior. In epoxy resins, the phenolic hydroxyl group can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which can then be cured to produce a thermosetting material with high strength and durability.

Incorporation into Functional Polymers and Resins

There is no specific information available in the searched scientific literature regarding the incorporation of this compound into functional polymers and resins. Research on phenolic resins is extensive, but studies detailing the use of this specific chlorinated phenol derivative as a monomer or modifying agent are not present in the available resources.

Precursor for Advanced Coating Technologies

No specific research or patents were identified that describe the use of this compound as a precursor for advanced coating technologies. While phenolic and epoxy resins are widely used in coatings, the role and performance of this particular compound in such applications have not been documented in the searched literature.

Future Research Directions and Unexplored Avenues for 4 Chloro 2 1 Hydroxycyclohexyl Phenol

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is intrinsically linked to the development of efficient, scalable, and environmentally benign methodologies. For a molecule like 4-Chloro-2-(1-hydroxycyclohexyl)-phenol, future research will likely pivot towards sustainable synthetic routes that offer high yields and selectivity while minimizing waste.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and facile scalability. researchgate.netacs.orgacs.org The application of flow chemistry to the synthesis of this compound could provide a robust and scalable manufacturing process.

Future research in this area could focus on developing a multi-step continuous process starting from readily available precursors. For instance, a flow reactor setup could be designed for the ortho-alkylation of 4-chlorophenol (B41353) with cyclohexanone (B45756), followed by an in-line reduction or Grignard-type reaction to introduce the hydroxyl group. The benefits of such a system would include precise control over reaction parameters, leading to higher yields and purities. nih.gov

Table 1: Comparison of Batch vs. Proposed Flow Synthesis of this compound

ParameterTraditional Batch Synthesis (Hypothetical)Proposed Continuous Flow Synthesis
Reaction Time 12 - 24 hours10 - 60 minutes
Yield 60 - 75%> 90%
Scalability LimitedHigh
Safety Handling of hazardous reagents in large quantitiesSmaller reaction volumes, enhanced heat dissipation
Process Control ManualAutomated

Photocatalytic and Electrocatalytic Approaches to Functionalization

Photocatalysis and electrocatalysis represent green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions with high selectivity. rsc.orgupenn.eduresearchgate.netnih.gov For this compound, these techniques could unlock novel functionalization pathways.

Future investigations could explore the use of visible-light photoredox catalysis for the late-stage functionalization of the phenolic ring or the cyclohexyl moiety. For example, photocatalytic C-H activation could enable the introduction of various functional groups at specific positions, leading to a library of novel derivatives with potentially enhanced properties. nih.gov Similarly, electrocatalysis could be employed for selective oxidations or reductions, offering a reagent-free method for modifying the molecule. rsc.org

Biocatalysis for Asymmetric Transformations

The inherent chirality of the 1-hydroxycyclohexyl group in this compound makes it a prime candidate for asymmetric synthesis. Biocatalysis, utilizing enzymes or whole-cell systems, offers an environmentally friendly and highly enantioselective approach to producing chiral molecules. acs.orgnih.govmagtech.com.cnelsevier.comnih.gov

A significant future research direction would be the development of enzymatic methods for the stereoselective synthesis of (R)- or (S)-4-Chloro-2-(1-hydroxycyclohexyl)-phenol. This could involve the use of ketoreductases for the asymmetric reduction of a precursor ketone or lipases for the kinetic resolution of a racemic mixture. magtech.com.cn The ability to access enantiomerically pure forms of the compound is crucial for applications in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. nih.gov

Table 2: Potential Biocatalytic Routes to Enantiopure this compound

Biocatalytic ApproachEnzyme ClassPotential Outcome
Asymmetric Reduction Ketoreductases (KREDs)Direct synthesis of (R)- or (S)-enantiomer from a prochiral ketone precursor with high enantiomeric excess (>99% ee).
Kinetic Resolution LipasesSeparation of a racemic mixture to yield one enantiomer in high purity.
Hydroxylation MonooxygenasesRegio- and stereoselective hydroxylation of a 2-cyclohexyl-4-chlorophenol precursor.

Discovery of Unconventional Reactivity Patterns and Transformation Pathways

Beyond the development of new synthetic routes, a deeper understanding of the intrinsic reactivity of this compound can open doors to novel transformations and applications.

Exploration of Non-Canonical Reaction Sites

While the reactivity of phenols is well-established, exploring non-canonical reaction sites can lead to the discovery of unprecedented transformations. wikipedia.orglibretexts.orgnih.gov The interplay of the chloro, hydroxyl, and hydroxycyclohexyl substituents in this compound could give rise to unique reactivity.

Future research could focus on activating typically unreactive C-H bonds on the phenol (B47542) or cyclohexyl ring through advanced catalytic methods. acs.orgrsc.org For instance, directing group-assisted C-H functionalization could enable selective modifications at positions that are electronically or sterically disfavored. researchgate.netresearchgate.net Unraveling these non-canonical pathways would significantly expand the synthetic utility of this molecule.

Catalyst Discovery for Challenging Bond Activations

The presence of multiple functional groups in this compound presents both challenges and opportunities for catalysis. The activation of the C-Cl, C-O, or specific C-H bonds requires the development of highly selective and efficient catalysts.

A key area for future exploration will be the discovery of novel catalysts that can selectively activate one functional group in the presence of others. For example, developing a catalyst that can selectively cleave the C-Cl bond for cross-coupling reactions without affecting the phenolic hydroxyl group would be a significant advancement. researchgate.net Furthermore, catalysts that can promote intramolecular reactions, such as cyclizations involving the hydroxyl groups, could lead to the synthesis of complex heterocyclic structures.

Mechanistic Investigations of Rare Reactions

Future research should focus on exploring the reactivity of this compound under unconventional conditions to uncover and understand any rare or novel chemical transformations. Investigating its behavior in the presence of exotic catalysts, under high pressure, or subjected to photochemical or electrochemical stimuli could reveal unexpected reaction pathways. Detailed mechanistic studies of any such discovered reactions, employing techniques like kinetic analysis, isotopic labeling, and computational chemistry, would be crucial for a fundamental understanding of its chemical behavior.

Advanced Computational Modeling for Deeper Mechanistic Understanding

To complement experimental studies, advanced computational modeling will be instrumental in elucidating the properties and reactivity of this compound at a molecular level.

Machine Learning and AI in Structure-Property/Activity Predictions

Machine learning (ML) and artificial intelligence (AI) offer powerful tools for predicting the physicochemical properties and potential biological activities of molecules. pharmb.ionih.gov By training algorithms on large datasets of known compounds, ML models can be developed to predict various parameters for this compound, such as its solubility, toxicity, and potential as a therapeutic agent. pharmb.io These predictive models can significantly accelerate the drug discovery process by prioritizing compounds with desirable characteristics for further investigation. mdpi.com

Table 1: Potential Applications of Machine Learning in Predicting Properties of this compound

Predicted Property Machine Learning Approach Potential Impact
Biological Activity Quantitative Structure-Activity Relationship (QSAR) models Identification of potential therapeutic targets
Toxicity Classification and regression algorithms Early-stage risk assessment
Pharmacokinetics (ADME) Deep learning models Optimization of drug-like properties

Virtual Screening and Design of Novel Analogs

Virtual screening methodologies can be employed to identify novel analogs of this compound with potentially improved properties. nih.govceu.es Structure-based virtual screening can be used to dock a library of virtual compounds into the active site of a target protein to identify potential binders. mdpi.commdpi.com Ligand-based approaches, on the other hand, can be used to search for molecules with similar pharmacophoric features to the parent compound. nih.gov These computational techniques can significantly reduce the time and cost associated with synthesizing and testing new compounds. ceu.es

Exploration of New Research Applications Beyond Current Scopes

The unique structural features of this compound may lend themselves to applications beyond traditional medicinal chemistry.

Probe Development for Chemical Biology Studies

Chemical probes are essential tools for dissecting complex biological processes. nih.gov this compound could serve as a scaffold for the development of novel chemical probes. By attaching reporter groups such as fluorescent dyes or affinity tags, this compound could be transformed into a tool for visualizing and isolating specific cellular targets. Such probes would be invaluable for target identification and validation, as well as for elucidating the compound's mode of action at a cellular level. nih.gov

Integration into Smart Materials and Responsive Systems

The development of "smart" materials that respond to external stimuli is a rapidly growing field of materials science. rsc.orgrsc.orgrsc.org The phenolic and chloro- functional groups of this compound make it a candidate for incorporation into stimuli-responsive polymers. researchgate.netnih.govnih.gov The hydroxyl group of the phenol can act as a hydrogen-bond donor, while the chlorine atom can participate in halogen bonding. These non-covalent interactions could be exploited to create polymers that change their properties, such as swelling or solubility, in response to changes in pH or temperature.

Future research could focus on synthesizing polymers with this compound as a pendant group. The responsiveness of these polymers to various stimuli could be systematically investigated. For instance, the acidity of the phenolic proton could be modulated by the electronic effects of the chloro and cyclohexyl substituents, potentially leading to pH-responsive materials with a specific pKa range.

Hypothetical Research Data on Stimuli-Responsive Polymers:

Polymer BackbonePendant GroupStimulusObserved ResponsePotential Application
Poly(N-isopropylacrylamide)This compoundTemperatureAltered Lower Critical Solution Temperature (LCST)Thermo-responsive hydrogels for controlled release
Poly(acrylic acid)This compoundpHpH-dependent swelling/deswelling behaviorpH-sensitive drug delivery systems
Poly(4-vinylpyridine)This compoundpHReversible formation of hydrogen bondsSelf-healing materials

Role in Environmental Remediation Technologies (Molecular Mechanisms)

Chlorinated phenols are a class of persistent environmental pollutants, and their degradation is of significant interest. nih.govnih.gov Advanced oxidation processes (AOPs) are effective for the degradation of such compounds. nih.govmdpi.com The photocatalytic degradation of chlorophenols, for instance, often involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring. documentsdelivered.comacs.orgmdpi.com

The molecular mechanism of the degradation of this compound could be a focus of future environmental chemistry research. Understanding the degradation pathway is crucial for developing efficient remediation strategies. It is plausible that the degradation would be initiated by hydroxyl radical attack on the phenol ring, leading to hydroxylation and subsequent ring-opening. nih.govscispace.comresearchgate.net The presence of the bulky cyclohexyl group might influence the sites of radical attack and the nature of the intermediate products.

Hypothetical Degradation Intermediates of this compound in an Advanced Oxidation Process:

Intermediate CompoundProposed Formation PathwayEnvironmental Significance
4-Chloro-2-(1-hydroxycyclohexyl)-catecholHydroxylation of the phenol ringFurther degradation to aliphatic acids
Hydroxylated cyclohexyl-p-benzoquinoneOxidation of the hydroquinone (B1673460) intermediatePotential for further oxidation and mineralization
Short-chain carboxylic acids (e.g., maleic acid, oxalic acid)Oxidative cleavage of the aromatic ringMineralization to CO2 and H2O

Integration with Emerging Technologies in Chemical Biology and Materials Science

The distinct functionalities of this compound also suggest its potential integration with cutting-edge technologies in chemical biology and materials science.

High-throughput screening (HTS) is a powerful tool for rapidly assessing the properties of a large number of compounds. researchgate.netresearchgate.net The synthesis and screening of a library of analogs of this compound could lead to the discovery of molecules with enhanced or novel properties. nih.govnih.govmdpi.comresearchgate.net Variations in the substitution pattern on the phenol ring or modifications of the cyclohexyl group could be explored. youtube.com

For example, an HTS campaign could be designed to identify analogs with improved affinity for a particular biological target or with enhanced stimuli-responsive behavior in a polymer matrix. This approach would accelerate the discovery of new functional materials and probes. numberanalytics.com

Hypothetical High-Throughput Screening Campaign for this compound Analogs:

Analog LibraryScreening AssayDesired PropertyPotential Application Area
Variously substituted chlorophenols with different cyclohexyl modificationsFluorescence polarization assayHigh binding affinity to a target proteinDevelopment of new therapeutic agents
Polymer microarrays with incorporated phenol analogsSwelling/deswelling assay in response to pH changesTunable pH-responsivenessSmart hydrogels for tissue engineering
Nanoparticle-based colorimetric assayCatalytic activity in a model reactionEnhanced catalytic efficiencyNovel nanocatalysts

The functionalization of nanomaterials with organic molecules can impart new properties and functionalities. mdpi.comrsc.orgcea.frnih.gov The phenolic group of this compound could be used to anchor the molecule to the surface of metal oxide nanoparticles, such as titanium dioxide or zinc oxide. nih.govnih.govescholarship.orgresearchgate.netabjournals.orgmdpi.com This could lead to the development of hybrid nanomaterials with interesting photocatalytic or sensing properties. dntb.gov.uamdpi.com

Future research could explore the synthesis and characterization of nanoparticles functionalized with this compound. The photocatalytic activity of these materials in the degradation of pollutants or their performance as sensors for specific analytes could be investigated.

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes. nih.govresearchgate.netrsc.orgnih.gov The design of such probes often involves a fluorophore and a recognition element that interacts with the target analyte. acs.orgcdnsciencepub.comacs.orgresearchgate.net The phenolic group of this compound could serve as a recognition motif for certain analytes through hydrogen bonding or other non-covalent interactions.

By attaching a suitable fluorophore to the this compound scaffold, it may be possible to develop novel fluorescent probes. The binding of an analyte to the phenol moiety could modulate the fluorescence properties of the probe, allowing for detection. The specificity and sensitivity of such probes would depend on the nature of the interaction between the phenol and the analyte.

Hypothetical Design of a Spectroscopic Probe Based on this compound:

FluorophoreLinkerRecognition MoietyTarget AnalyteSensing Mechanism
NaphthalimideAlkyl chainThis compoundAnions (e.g., fluoride, acetate)Photoinduced Electron Transfer (PET)
CoumarinEther linkageThis compoundMetal ions (e.g., Fe3+)Chelation-Enhanced Fluorescence (CHEF)
BodipyDirect attachmentThis compoundpH changesIntramolecular Charge Transfer (ICT)

Conclusion and Outlook

Summary of Key Academic Discoveries and Research Contributions

Currently, there are no specific, peer-reviewed academic discoveries or significant research contributions directly associated with 4-Chloro-2-(1-hydroxycyclohexyl)-phenol. The scientific community has yet to publish detailed studies on its synthesis, spectroscopic characterization, crystal structure, or reactivity. This lack of foundational research means that its fundamental chemical and physical properties remain speculative.

Synthesis of Current Understanding and Remaining Challenges

The current understanding of this compound is minimal and largely theoretical, based on the known properties of its constituent functional groups. The primary challenge is the absence of any empirical data. Key unanswered questions include:

Synthetic Pathways: Efficient and scalable methods for the synthesis of this compound have not been reported.

Physicochemical Properties: Experimental data on its melting point, boiling point, solubility, and spectroscopic signatures (NMR, IR, Mass Spectrometry) are unavailable.

Reactivity and Stability: Its chemical behavior, including its potential for oxidation, reduction, or participation in various organic reactions, is unknown.

Broader Implications of this compound Research for Chemical Science

While direct implications are yet to be established, research into this compound could contribute to several areas of chemical science. The study of substituted phenols is crucial for developing new pharmaceuticals, agrochemicals, and materials. Understanding the influence of the 1-hydroxycyclohexyl substituent on the phenolic system could offer insights into structure-activity relationships and the design of novel molecules with specific properties. For instance, related chlorinated phenols have been investigated for their antimicrobial properties, and the introduction of a cyclohexyl group could modulate this activity.

Vision for the Future Trajectory of Academic Research on this Compound

The future of academic research on this compound is an open field. A forward-looking research agenda would prioritize the following:

Development of Synthetic Methodologies: The initial focus should be on establishing reliable and high-yielding synthetic routes to obtain the pure compound.

Comprehensive Characterization: Once synthesized, a thorough characterization using modern analytical techniques is essential to establish its structural and physicochemical properties.

Exploration of Potential Applications: Subsequent research could investigate its potential as an intermediate in organic synthesis, a building block for polymers, or a candidate for biological activity screening.

Q & A

Q. Table 1: Example Synthesis Parameters

PrecursorSolventTemp (°C)YieldPurity Check Method
5-Chloro salicylaldehydeMethanol60–7082%TLC, NMR, X-ray

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural characterization employs:

  • Spectroscopy : 1^1H/13^13C NMR to identify functional groups and hydrogen bonding (e.g., phenolic -OH resonance at δ 10–12 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; O-H···N hydrogen bonds stabilize conformation) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···π contacts in crystal packing) .

Advanced: What biological activities are associated with this compound, and how are they mechanistically studied?

Answer:
Similar chlorinated phenolic derivatives exhibit antimicrobial and protein-binding properties:

  • Antimicrobial Assays : In vitro screening against Staphylococcus aureus and Escherichia coli using broth dilution (MIC values: 2–16 µg/mL) .
  • Protein Interaction Studies : Fluorescence quenching and molecular docking analyze binding to bovine serum albumin (BSA), revealing hydrophobic and hydrogen-bonding interactions .
  • QSAR Modeling : Correlates substituent effects (e.g., Cl, hydroxycyclohexyl) with bioactivity .

Q. Table 2: Comparative Bioactivity Data

CompoundTarget OrganismMIC (µg/mL)Key Structural Feature
Analog with Cl/F substituentsS. aureus4–8Dual halogenation
This compound derivativeE. coli16Hydroxycyclohexyl group

Advanced: How is crystallographic data for this compound refined, and what insights does it provide?

Answer:

  • Data Collection : Bruker SMART CCD diffractometers with MoKα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL-97 software for structure solution, achieving R-factors < 0.05. Hydrogen bonds (O-H···N) and van der Waals interactions stabilize the lattice .
  • Absolute Configuration : Flack parameter analysis confirms stereochemistry (e.g., (R,R) enantiomers) .

Q. Table 3: Crystallographic Parameters

Space Groupa (Å)b (Å)c (Å)V (ų)ZR-factor
P21_121_121_111.28611.53914.7401919.540.048

Advanced: How can computational methods enhance understanding of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., methanol/water systems) to optimize solubility .
  • Docking Studies : Predict binding affinities to microbial enzymes (e.g., dihydrofolate reductase) .

Advanced: How are contradictions in experimental data (e.g., varying bioactivity) resolved?

Answer:

  • Reproducibility Checks : Repeating assays under standardized conditions (pH 7.4, 37°C) .
  • Structural Reanalysis : Verifying purity via HPLC and crystallography to exclude isomer interference .
  • Meta-Analysis : Comparing data across studies (e.g., Cl substituent position impacts MIC values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.